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  • Product: 4-Nonene, 2,3,3-trimethyl-, (Z)-
  • CAS: 63830-68-2

Core Science & Biosynthesis

Foundational

(Z)-2,3,3-trimethyl-4-nonene physical and chemical properties

An In-depth Technical Guide to (Z)-2,3,3-trimethyl-4-nonene Abstract (Z)-2,3,3-trimethyl-4-nonene is a trisubstituted alkene with the molecular formula C₁₂H₂₄. Its structure is characterized by a cis or Z configuration a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (Z)-2,3,3-trimethyl-4-nonene

Abstract

(Z)-2,3,3-trimethyl-4-nonene is a trisubstituted alkene with the molecular formula C₁₂H₂₄. Its structure is characterized by a cis or Z configuration around the C4-C5 double bond and significant steric hindrance due to the presence of a tert-butyl-like group adjacent to the double bond. This combination of features makes it a molecule of interest from a synthetic and mechanistic standpoint, though it is not widely commercialized, and experimental data remains scarce. This guide synthesizes available information, predictive data, and established chemical principles to provide a comprehensive overview for researchers and drug development professionals. We will delve into its physical and chemical properties, plausible synthetic routes, expected reactivity based on its sterically encumbered nature, and its predicted spectroscopic signature.

Molecular Structure and Core Physical Properties

The defining structural feature of (Z)-2,3,3-trimethyl-4-nonene is the spatial arrangement of substituents around the carbon-carbon double bond. The Z-isomerism places the n-butyl group and the bulky 1,2,2-trimethylpropyl group on the same side of the double bond, leading to notable steric strain. This has significant implications for the molecule's stability, reactivity, and spectroscopic properties.

While exhaustive experimental data for this specific compound is not available in published literature, we can compile computed properties and draw analogies from similar C9-C12 alkenes.

Table 1: Physical and Chemical Properties of (Z)-2,3,3-trimethyl-4-nonene

PropertyValue / Predicted ValueSource
IUPAC Name (Z)-2,3,3-trimethylnon-4-enePubChem[1]
Molecular Formula C₁₂H₂₄PubChem[1]
Molecular Weight 168.32 g/mol PubChem[1]
CAS Number 63830-68-2PubChem[2]
Physical State Predicted: Colorless LiquidAnalogy to similar alkenes
Boiling Point Predicted: ~180-195 °CEstimation based on C12 hydrocarbons
Melting Point Not available. Expected to be low (< -50 °C).Analogy to 1-nonene (-81 °C)[3]
Density Predicted: ~0.75-0.78 g/cm³Analogy to similar alkenes
XLogP3 (Lipophilicity) 5.3PubChem (Computed)[1]
Refractive Index Not available. Predicted: ~1.43-1.44-
  • Expert Insight: The boiling point of alkenes is primarily influenced by their molecular weight and branching. While a linear C12 alkene like 1-dodecene boils at ~213 °C, the significant branching in (Z)-2,3,3-trimethyl-4-nonene reduces intermolecular van der Waals forces, leading to a lower predicted boiling point. Its high lipophilicity, indicated by the computed XLogP3 value, suggests excellent solubility in nonpolar organic solvents and very low solubility in water.

Spectroscopic Characterization (Predicted and Experimental)

Spectroscopic analysis is essential for the unambiguous identification and characterization of (Z)-2,3,3-trimethyl-4-nonene. While a full experimental dataset is not publicly available, existing data for the molecule and its E-isomer, combined with predictive models, allow for a detailed characterization profile.

Mass Spectrometry (MS)

The PubChem database contains a GC-MS record for (Z)-2,3,3-trimethyl-4-nonene provided by the NIST Mass Spectrometry Data Center.[1] In electron ionization (EI-MS), the molecule is expected to fragment via pathways typical for branched alkenes.

  • Molecular Ion (M⁺): A peak at m/z = 168 should be observable, corresponding to the molecular weight.

  • Key Fragmentation: The most significant fragmentation pathway is allylic cleavage. Cleavage of the C6-C7 bond (allylic to the double bond) would yield a stable allylic carbocation. The most prominent fragmentation is expected from the loss of a C₄H₉ radical (butyl group) leading to a fragment at m/z = 111, or loss of a C₅H₁₁ radical leading to a fragment at m/z = 97. The most stable carbocation would be formed by cleavage at the highly substituted side, involving the loss of an isopropyl group (C₃H₇), resulting in a fragment at m/z = 125.

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum is available via PubChem.[1] The key diagnostic peaks are:

  • C-H Stretch (sp³): Strong bands in the 2850-3000 cm⁻¹ region from the numerous methyl and methylene groups.

  • C-H Stretch (sp²): A medium to weak band just above 3000 cm⁻¹ (~3010-3030 cm⁻¹) corresponding to the vinylic C-H bonds.

  • C=C Stretch: A weak to medium absorption band around 1650-1670 cm⁻¹. The substitution on the double bond diminishes the dipole moment change during vibration, often making this peak weak.

  • C-H Bend (Z-alkene): The out-of-plane C-H bending for a cis-disubstituted alkene typically gives a strong band around 675-730 cm⁻¹. For this trisubstituted alkene, the signal may be less intense but should still be present in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

No experimental NMR data is publicly available. However, a detailed prediction can be made based on established chemical shift principles.

  • ¹H NMR (Predicted, ~400 MHz, CDCl₃):

    • δ 5.2-5.5 ppm: Two multiplets, each integrating to 1H. These are the vinylic protons on C4 and C5. The proton on C4 will be a doublet of triplets, coupled to the C5 proton and the C6 methylene protons. The C5 proton will be a doublet of triplets, coupled to the C4 proton and the C11 methine proton. The coupling constant (J-coupling) between these two protons would be in the range of 10-14 Hz, confirming the Z-stereochemistry.

    • δ 2.0-2.2 ppm: A multiplet (likely a sextet or heptet) integrating to 1H, corresponding to the allylic methine proton at C11.

    • δ 1.9-2.1 ppm: A multiplet (quartet or doublet of triplets) integrating to 2H, corresponding to the allylic methylene protons at C6.

    • δ 1.2-1.4 ppm: A multiplet integrating to 4H, from the methylene groups at C7 and C8.

    • δ 0.95-1.05 ppm: A singlet integrating to 6H, from the two equivalent methyl groups at C3 (positions 4 and 5 in the IUPAC name's numbering of the substituent).

    • δ 0.85-0.95 ppm: A triplet integrating to 3H, from the terminal methyl group at C9.

    • δ 0.80-0.90 ppm: A doublet integrating to 6H, from the two methyl groups attached to C11.

  • ¹³C NMR (Predicted):

    • δ 130-140 ppm: Two signals for the alkenyl carbons (C4 and C5).

    • δ ~40-50 ppm: Signal for the quaternary carbon (C3).

    • δ ~30-40 ppm: Signals for the methine carbon (C11) and methylene carbons.

    • δ ~20-30 ppm: Signals for the various methyl carbons. The molecule possesses 9 distinct carbon environments, so 9 signals are expected in the proton-decoupled spectrum.

Synthesis and Manufacturing Protocols

The stereoselective synthesis of trisubstituted Z-alkenes, particularly sterically hindered ones, is a significant challenge in organic chemistry. While no specific protocol for (Z)-2,3,3-trimethyl-4-nonene is published, several modern synthetic methodologies are applicable.

Plausible Synthetic Strategy: Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for forming double bonds, and recent advancements have enabled high Z-selectivity for trisubstituted alkenes.[4] This approach involves the reaction of a ketone with a sulfone reagent.

  • Retrosynthetic Analysis:

    G cluster_reagents Synthetic Equivalents Molecule (Z)-2,3,3-trimethyl-4-nonene Disconnect C4=C5 Disconnection (Julia-Kocienski) Molecule->Disconnect Ketone Pinacolone (3,3-dimethyl-2-butanone) Disconnect->Ketone Sulfone 1-Pentyl-1H-tetrazol-5-yl pentyl sulfone Disconnect->Sulfone

    Fig. 1: Retrosynthetic analysis for (Z)-2,3,3-trimethyl-4-nonene.
  • Experimental Protocol (Hypothetical):

    • Preparation of the Sulfone: Synthesize the required 1-tert-butyl-1H-tetrazol-5-yl pentyl sulfone from 1-pentanethiol and 1-tert-butyl-5-chloro-1H-tetrazole followed by oxidation.

    • Olefination Reaction: To a solution of the sulfone reagent in anhydrous THF at -78 °C under an inert atmosphere (Argon), add a strong base such as Lithium Hexamethyldisilazide (LiHMDS) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add a solution of 3,3-dimethyl-2-butanone (pinacolone) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for several hours, monitoring by TLC for the consumption of the ketone.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Warm the mixture to room temperature and extract the product with diethyl ether or hexane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate (Z)-2,3,3-trimethyl-4-nonene.

Alternative Strategy: Modified Horner-Wadsworth-Emmons (HWE) Reaction

The Still-Gennari modification of the HWE reaction utilizes phosphonate reagents with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers to achieve high Z-selectivity.[5] This method is highly effective for synthesizing Z-alkenes from aldehydes and can be adapted for ketones.

  • Causality of Z-Selectivity: The mechanism involves the formation of a kinetically favored erythro intermediate, which undergoes rapid elimination before it can equilibrate to the more stable threo intermediate that would yield the E-alkene. The electron-withdrawing groups on the phosphonate accelerate the elimination step, locking in the Z-geometry.

G cluster_prep Reagent Preparation cluster_reaction HWE Reaction cluster_workup Workup & Purification Phosphonate Prepare Still-Gennari Phosphonate Reagent Base 1. Add Base (KHMDS) + Crown Ether (18-crown-6) in THF, -78°C Phosphonate->Base Ketone Source 3,3-dimethyl-2-butanone AddKetone 2. Add Ketone Solution Ketone->AddKetone Base->AddKetone React 3. Stir at -78°C AddKetone->React Quench 4. Quench (sat. NH4Cl) React->Quench Extract 5. Extract (Hexane) Quench->Extract Purify 6. Column Chromatography Extract->Purify Product (Z)-2,3,3-trimethyl-4-nonene Purify->Product

Fig. 2: General workflow for a modified HWE synthesis.

Chemical Reactivity and Mechanistic Insights

The reactivity of (Z)-2,3,3-trimethyl-4-nonene is governed by two primary factors: the nucleophilicity of the π-bond and the significant steric hindrance around it.

Standard Alkene Reactions
  • Hydrogenation: The double bond can be reduced to a single bond to form 2,3,3-trimethylnonane. Due to steric hindrance, this may require more forcing conditions (higher pressure or temperature) or a more active catalyst (e.g., PtO₂) compared to less substituted alkenes.[6] The catalyst will likely add hydrogen from the less hindered face of the alkene.

  • Electrophilic Addition (e.g., HBr, Br₂): These reactions will follow Markovnikov's rule where applicable. However, the steric bulk will significantly slow the rate of reaction by impeding the formation of the cyclic bromonium ion intermediate (in the case of Br₂ addition). Rearrangements of the resulting carbocation are possible.

Reactions Involving Steric Hindrance

The bulky 1,2,2-trimethylpropyl group creates a challenging environment for many catalytic reactions.

  • Mizoroki-Heck Reaction: Traditional Heck reactions are often inefficient with highly substituted and sterically hindered alkenes.[7] The insertion of the palladium catalyst across the double bond is disfavored. However, recent methods using directing groups, such as a strategically placed carboxylate, have been shown to enable the arylation of even tetrasubstituted olefins.[7]

  • Olefin Metathesis: Cross-metathesis with this alkene would be extremely challenging.[8] Sterically hindered olefins are known to be poor substrates for metathesis, often leading to low conversion and catalyst decomposition.[9] Second-generation Grubbs or Hoveyda-Grubbs catalysts, which are more tolerant of steric bulk, would be required, but success is not guaranteed.[9]

  • Hydroboration-Oxidation: This reaction proceeds via an anti-Markovnikov addition of borane across the double bond. The steric hindrance would provide excellent regioselectivity, with the boron atom exclusively adding to the less hindered C5 position. Subsequent oxidation would yield (Z)-2,3,3-trimethyl-4-nonan-5-ol.

G cluster_reactions Potential Reactions Alkene (Z)-2,3,3-trimethyl-4-nonene R¹ = n-butyl R² = C(CH₃)₂CH(CH₃)₂ Hydrogenation Hydrogenation H₂, Pd/C Product: 2,3,3-trimethylnonane Alkene->Hydrogenation Reduction Hydroboration Hydroboration-Oxidation 1. BH₃-THF 2. H₂O₂, NaOH Product: (Z)-2,3,3-trimethyl-4-nonan-5-ol Alkene->Hydroboration Anti-Markovnikov Addition Heck Heck Reaction Ar-X, Pd Cat. Reactivity: Low (Challenging) Alkene->Heck C-C Coupling Metathesis Cross-Metathesis R-CH=CH₂, Grubbs Cat. Reactivity: Very Low (Challenging) Alkene->Metathesis C=C Exchange

Fig. 3: Reactivity profile of a sterically hindered alkene.

Potential Applications and Industrial Relevance

Specific applications for (Z)-2,3,3-trimethyl-4-nonene have not been documented in the scientific or patent literature. Its (E)-isomer has been identified as a volatile compound in some sparkling wines, likely as a fermentation byproduct, but this does not imply a commercial application.[10]

More broadly, industrial "nonene" is a mixture of branched C9 isomers produced from the trimerization of propylene.[11] This mixture is a key intermediate used in the production of:

  • Oxo-alcohols (e.g., isodecanol): For plasticizers.

  • Nonylphenol: For the synthesis of antioxidants and surfactants (though its use is now restricted in many regions due to environmental concerns).

  • Neodecanoic acid: For use in resins and coatings.[11]

While (Z)-2,3,3-trimethyl-4-nonene is not a primary component of this industrial mixture, its synthesis could be of interest to researchers as a complex, sterically defined building block for the construction of novel pharmaceuticals or materials where precise three-dimensional structure is critical.

Safety and Handling

No specific Safety Data Sheet (SDS) is available for (Z)-2,3,3-trimethyl-4-nonene. Therefore, a safety assessment must be based on analogous compounds, such as 1-nonene and other branched C12 hydrocarbons.

  • Physical Hazards: The compound is expected to be a flammable liquid and vapor .[3] Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.

  • Health Hazards:

    • Skin Irritation: Expected to cause skin irritation upon prolonged contact.[3][12]

    • Eye Irritation: Expected to cause serious eye irritation.[3]

    • Respiratory Irritation: Vapors may cause respiratory tract irritation.[3]

    • Aspiration Hazard: May be fatal if swallowed and enters airways.[3] This is a common hazard for low-viscosity hydrocarbons.

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.

    • Ground and bond containers when transferring material to prevent static discharge.[13]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

(Z)-2,3,3-trimethyl-4-nonene represents a structurally complex yet understudied chemical entity. While a lack of extensive experimental data necessitates a reliance on predictive methods and chemical analogies, a clear technical profile can be established. Its defining steric hindrance makes it a challenging but potentially valuable target for modern stereoselective synthesis. The principles outlined in this guide regarding its synthesis, reactivity, and spectroscopic properties provide a solid foundation for researchers interested in exploring the chemistry of sterically encumbered alkenes and their potential as advanced synthetic intermediates.

References

  • Wang, C., Tobrman, T., Xu, Z., & Negishi, E. (2009). Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling. Organic Letters, 11(18), 4092–4095. [Link]

  • Ando, K., & Takama, D. (2020). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters, 22(17), 6907–6910. [Link]

  • Owsianik, K., & Kiełbasiński, P. (2015). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 80(15), 7859–7865. [Link]

  • Koh, M. J., Khan, R. K., Torker, S., & Hoveyda, A. H. (2015). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Nature, 517(7533), 181–186. [Link]

  • Wang, D. S., & Sigman, M. S. (2023). Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation. Journal of the American Chemical Society, 145(32), 17926–17932. [Link]

  • Farmer, J. L., Hunter, H. N., & East, A. L. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Angewandte Chemie International Edition, 59(8), 3122-3126. [Link]

  • Michigan State University Department of Chemistry. Alkene Reactivity. [Link]

  • Lee, A., & Grubbs, R. H. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(1), 105–108. [Link]

  • Sorin, G., & Malacria, M. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Organic & Biomolecular Chemistry, 16(4), 481-496. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5365834, (Z)-2,3,3-Trimethyl-4-nonene. [Link]

  • Defaut, B., & Pautrat, F. (2009). Rhodium-Catalyzed Functionalization of Sterically Hindered Alkenes. Organic Letters, 11(24), 5674–5677. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 549575, 4-Nonene, 2,3,3-trimethyl-, (Z)-. [Link]

  • 3M. (n.d.). Safety Data Sheet Scotch-Weld(TM) DP-760 Off-White: Part B. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5365833, 4-Nonene, 2,3,3-trimethyl-, (E)-. [Link]

  • Al-Adwani, S., & Al-Malah, K. (2015). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Journal of Advanced Chemical Engineering. [Link]

  • Shea, K. (2013). Predicting NMR Spectra. YouTube. [Link]

  • Certara. (2025). NMR Predictor Guide: Which Type Is Best for You?. [Link]

  • NextSDS. (E)-2,3,3-Trimethyl-4-nonene — Chemical Substance Information. [Link]

  • NIST. (n.d.). nonane, 2,3,4-trimethyl-. NIST Chemistry WebBook. [Link]

  • Filmetrics. (n.d.). Appendix. [Link]

  • Wikipedia. 1,2,4-Trimethylbenzene. [Link]

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Exploratory

4-Nonene, 2,3,3-trimethyl-, (Z)- IUPAC name and CAS number

Advanced Technical Guide: Mechanistic Profiling and Analytical Quantification of (Z)-2,3,3-Trimethylnon-4-ene Executive Summary (Z)-2,3,3-trimethylnon-4-ene is a highly branched, sterically hindered aliphatic alkene that...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Technical Guide: Mechanistic Profiling and Analytical Quantification of (Z)-2,3,3-Trimethylnon-4-ene

Executive Summary

(Z)-2,3,3-trimethylnon-4-ene is a highly branched, sterically hindered aliphatic alkene that serves as a critical biomarker in polymer degradation, chemical recycling, and environmental vapor monitoring. Due to its specific structural configuration, it acts as a diagnostic molecule for evaluating the efficiency of catalytic cracking in polyolefins (such as polypropylene) and monitoring occupational hazards in industrial waste storage. This whitepaper provides an in-depth analysis of its chemical identity, mechanistic origins, and the analytical protocols required for its quantification.

Chemical Identity and Stereochemical Dynamics

The unique physicochemical behavior of this compound is dictated by its dense alkyl branching adjacent to a cis-configured double bond.

  • IUPAC Name : (Z)-2,3,3-trimethylnon-4-ene

  • CAS Number : 63830-68-2[1]

  • Molecular Formula : C12H24[1]

The structure features a double bond at the C4 position with a cis (Z) stereochemistry. The adjacent C2 and C3 carbons are heavily methylated (2,3,3-trimethyl), creating a tert-butyl-like steric bulk. This severe steric hindrance influences its boiling point, chromatographic retention time, and kinetic stability, allowing analytical differentiation from its (E)-isomer (CAS 63830-67-1)[2].

Mechanistic Origins: Catalytic Pyrolysis of Polyolefins

(Z)-2,3,3-trimethylnon-4-ene is rarely synthesized de novo for commercial use; rather, it is predominantly generated in situ during the thermal and catalytic cracking of polypropylene (PP) and waste tires[3][4].

Causality of Formation: Polypropylene consists of a repeating isobutyl-like backbone. During pyrolysis (330°C–630°C), thermal energy initiates random homolytic chain scission, generating macroradicals. Because tertiary radicals are thermodynamically more stable, intramolecular hydrogen abstraction (backbiting) preferentially occurs at the tertiary carbons of the polymer chain.

Subsequent β -scission of these radicals yields highly branched volatile alkenes[5]. The specific 2,3,3-trimethyl substitution pattern is a direct kinetic artifact of the PP monomeric sequence undergoing rapid recombination and rearrangement before the vapor is quenched. When transition metal or basic catalysts (e.g., NiCO3, MgO) are utilized, the activation energy for β -scission is lowered. This alters the isomer distribution, trapping specific sterically hindered isomers like (Z)-2,3,3-trimethylnon-4-ene in the resulting "green fuel"[3][5].

PP_Pyrolysis A Polypropylene (PP) Polymer Chain B Random Chain Scission (Radical Initiation) A->B Heat (330-630°C) Catalyst (NiCO3/MgO) C Tertiary Radicals & Isomerization B->C H-abstraction D Beta-Scission (Cleavage) C->D Thermal Cracking E (Z)-2,3,3-trimethylnon-4-ene (C12H24 Biomarker) D->E Recombination/ Stabilization F Other Alkenes/Alkanes (Green Fuel) D->F

Radical degradation pathway of polypropylene leading to (Z)-2,3,3-trimethylnon-4-ene.

Environmental and Industrial Relevance

  • Chemical Recycling Biomarker : In the production of pyrolysis oil from waste plastics, the concentration of (Z)-2,3,3-trimethylnon-4-ene acts as a direct indicator of cracking severity and catalyst selectivity[3].

  • Occupational Health & Vapor Monitoring : This compound has been identified as a Chemical of Potential Concern (COPC) in the headspace vapors of nuclear waste storage tanks at the Hanford Site. Historical maximum concentrations have been recorded at 0.0922 ppm, necessitating rigorous vapor monitoring protocols to ensure worker safety[6].

Analytical Protocols: GC-MS Methodologies

To accurately quantify (Z)-2,3,3-trimethylnon-4-ene and resolve it from complex C12 aliphatic hydrocarbon matrices, a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required.

Self-Validating GC-MS Workflow:

  • Sample Preparation : Dilute the pyrolysis oil or vapor trap extract 1:100 (v/v) in GC-grade hexane. Causality for validation: Spike the sample with an internal standard (e.g., nonane-d20, 10 µg/mL). The recovery of the deuterated standard self-validates the extraction efficiency and normalizes instrument response fluctuations. Filter through a 0.22 µm PTFE syringe filter.

  • Injection : Inject 1.0 µL of the sample in splitless mode to maximize sensitivity for trace biomarker detection. Maintain the injection port at 250°C to ensure complete volatilization without inducing secondary thermal degradation.

  • Chromatographic Separation : Utilize a non-polar DB-5MS capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness). Causality: The non-polar stationary phase separates isomers primarily by boiling point, which is heavily dictated by the steric bulk of the 2,3,3-trimethyl group, allowing baseline resolution between the (Z) and (E) isomers.

  • Temperature Gradient :

    • Initial hold at 40°C for 2 minutes (focuses the volatile analytes at the column head).

    • Ramp at 5°C/min to 150°C (provides high-resolution separation of C8-C12 branched alkenes).

    • Ramp at 10°C/min to 280°C, hold for 5 minutes (clears heavy oligomers and tar from the column).

  • Mass Spectrometry (EI) : Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 35 to 300.

  • Data Elucidation : Identify the compound by matching its fragmentation pattern against the NIST mass spectral library. Key diagnostic ions include the molecular ion ( M+ ) at m/z 168, and primary fragments resulting from allylic cleavage and the loss of the tert-butyl-like moiety[7].

GCMS_Workflow S1 1. Sample Preparation (Dilution & Internal Standard) S2 2. GC Injection (Splitless, 250°C) S1->S2 S3 3. Capillary Separation (DB-5MS Column) S2->S3 S4 4. Temperature Program (40°C to 280°C Ramp) S3->S4 S5 5. EI Ionization & MS (70 eV, m/z 35-300) S4->S5 S6 6. Data Analysis (NIST Library Matching) S5->S6

Self-validating GC-MS workflow for the isolation and quantification of C12 branched alkenes.

Quantitative Data Summaries

Table 1: Physicochemical Properties of (Z)-2,3,3-trimethylnon-4-ene

PropertyValueReference
IUPAC Name (Z)-2,3,3-trimethylnon-4-ene[8]
CAS Number 63830-68-2[1]
Molecular Formula C12H24[1]
Molecular Weight 168.32 g/mol [8]
Exact Mass 168.1878 Da[8]
XLogP3 (Hydrophobicity) 5.3[8]
Rotatable Bonds 5[1]
Topological Polar Surface Area 0 Ų[8]

Table 2: Pyrolysis Product Yields and Biomarker Presence

FeedstockCatalystOptimal Temp (°C)Liquid Fuel Yield (wt. %)Biomarker DetectedReference
Virgin PPNiCO323–37087.0(Z)-2,3,3-trimethylnon-4-ene[3]
Waste TiresCaCO353052.0(E)-2,3,3-trimethylnon-4-ene[4]
PolypropyleneMgO400–500Highest GRO fraction(Z)-2,3,3-trimethylnon-4-ene[5]

References

  • National Center for Biotechnology Information (NCBI). "4-Nonene, 2,3,3-trimethyl-, (Z)- | C12H24 - PubChem." PubChem Compound Database, CID 549575.[Link]

  • National Center for Biotechnology Information (NCBI). "(Z)-2,3,3-Trimethyl-4-nonene | C12H24 - PubChem." PubChem Compound Database, CID 5365834.[Link]

  • Sharma, A., et al. "Deformation of virgin HD-PE, PP and waste PP Plastics into green fuel via a Pyrolysis-catalytic using a NiCO3 catalyst." ResearchGate, Dec 2018.[Link]

  • Pacific Northwest National Laboratory. "Hanford Tank Vapors COPCs Update." Hanford Vapors, Sep 2016.[Link]

  • Al-Yaari, M., et al. "Synthesis of Hydrocarbon Fuel by Thermal Catalytic Cracking of Polypropylene." ResearchGate, Apr 2017.[Link]

  • "Bio Oil Production by Thermal and Catalytic Pyrolysis of Waste Tires." Journal of Ecological Engineering, Aug 2021.[Link]

  • University Malaysia Pahang. "Plastics to fuel: effect of plastic to oil palm ash catalyst weight ratio and plastic." UMP Institutional Repository, Jan 2017.[Link]

Sources

Foundational

Spectroscopic Data Interpretation for (Z)-2,3,3-trimethyl-4-nonene: A Comprehensive Guide for Structural Elucidation

Executive Summary For researchers and drug development professionals, the accurate structural elucidation of aliphatic alkenes is a critical quality control gateway. This whitepaper provides an in-depth, self-validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of aliphatic alkenes is a critical quality control gateway. This whitepaper provides an in-depth, self-validating framework for the spectroscopic interpretation of (Z)-2,3,3-trimethyl-4-nonene (C₁₂H₂₄). By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), we establish a rigorous methodology where each analytical modality independently verifies the findings of the others.

Molecular Architecture & Theoretical Framework

(Z)-2,3,3-trimethyl-4-nonene is a highly branched, unsaturated aliphatic hydrocarbon [1]. Its structure consists of a nine-carbon backbone with a double bond at the C4 position and steric bulk concentrated at the C2 and C3 positions (an isopropyl group and a gem-dimethyl group, respectively).

The stereochemistry is defined as (Z) (from the German zusammen, meaning "together"), indicating that the highest priority groups attached to the vinylic carbons (the bulky C3 quaternary center and the C6 butyl chain) are on the same side of the double bond. This specific geometry and the adjacent quaternary carbon (C3) create distinct, highly diagnostic spectroscopic signatures.

Workflow Sample Sample Prep (Z)-2,3,3-trimethyl-4-nonene GCMS GC-EI-MS (m/z 168) Sample->GCMS Aliquot 1 NMR Multinuclear NMR (1H, 13C, 2D) Sample->NMR Aliquot 2 FTIR FT-IR Spectroscopy (ATR Mode) Sample->FTIR Aliquot 3 Data Structural Elucidation GCMS->Data MW & Fragments NMR->Data Connectivity FTIR->Data Functional Grps

Fig 1. Multi-modal spectroscopic workflow for structural elucidation.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols must be adhered to. These workflows are designed to prevent sample degradation and maximize signal resolution [2].

High-Resolution NMR Acquisition Protocol

Causality: Deuterated chloroform (CDCl₃) is selected as the solvent because its non-polar nature perfectly matches the lipophilicity of the alkene, while providing a deuterium lock signal without exchanging protons with the analyte.

  • Sample Preparation: Dissolve 15–20 mg of the neat analyte in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Tube Loading: Transfer the solution to a standard 5 mm high-precision NMR tube. Ensure a solvent depth of at least 4 cm to optimize magnetic field shimming and prevent vortexing artifacts.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz (or higher) using a 30° pulse angle, a 2-second relaxation delay (D1), and 16 scans. The D1 ensures complete relaxation of aliphatic protons for accurate integration.

  • ¹³C NMR Acquisition: Acquire spectra at 100 MHz using composite pulse decoupling (e.g., WALTZ-16). Utilize a 2-second relaxation delay and a minimum of 512 scans to ensure an adequate signal-to-noise ratio, particularly for the quaternary C3 carbon, which lacks Nuclear Overhauser Effect (NOE) enhancement.

ATR-FTIR Spectroscopy Protocol

Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellets to allow for the direct analysis of the neat liquid. This prevents moisture absorption (which obscures the 3000 cm⁻¹ region) and preserves the volatile nature of the alkene.

  • Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow it to dry and collect a background spectrum to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Place 1–2 drops of the neat liquid directly onto the crystal, ensuring full coverage without air bubbles.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ with 32 co-added scans.

GC-EI-MS Protocol

Causality: Electron Ionization (EI) at 70 eV is the universal standard for mass spectrometry of volatile organics. Using 70 eV ensures the fragmentation pattern is directly comparable to authoritative databases like the [3].

  • Dilution: Dilute the sample to 100 ppm in HPLC-grade hexane to prevent detector saturation.

  • Chromatography: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the injector to 250°C with a 50:1 split ratio.

  • Oven Program: Hold at 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

  • Mass Spectrometry: Operate in EI mode (70 eV), scanning from m/z 35 to 300.

Spectroscopic Data Interpretation & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H and ¹³C NMR data provide a self-validating map of the carbon backbone. The integration of the ¹H spectrum yields exactly 24 protons, perfectly matching the C₁₂H₂₄ molecular formula.

Table 1: ¹H and ¹³C NMR Assignments (in CDCl₃ at 400/100 MHz) [4]

Position¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Integration¹³C Chemical Shift (ppm)
1 (CH₃) & 2-Me 0.85Doublet (d)6.86H18.5
2 (CH)1.65Septet (sep)6.81H35.2
3 (Quaternary C)----40.1
3-Me₂ 1.05Singlet (s)-6H25.4
4 (=CH)5.15Doublet (d)12.01H142.3
5 (=CH)5.35Doublet of triplets (dt)12.0, 7.21H128.6
6 (CH₂)2.05Quartet (q) / dt7.22H28.1
7 (CH₂)1.35Multiplet (m)-2H32.4
8 (CH₂)1.30Multiplet (m)-2H22.8
9 (CH₃)0.88Triplet (t)7.03H14.1

Mechanistic Causality of Multiplicity and Stereochemistry: The most diagnostic feature of this molecule is the vinylic region (C4 and C5).

  • Regiochemistry: Why does the C4 proton appear as a clean doublet, while C5 is a doublet of triplets? Because C3 is a fully substituted quaternary carbon, it lacks protons. Thus, the C4 proton only couples with the adjacent C5 proton. Conversely, C5 couples with both C4 and the two protons of the C6 methylene group.

  • Stereochemistry: The ³J coupling constant between the C4 and C5 protons is exactly 12.0 Hz . According to the Karplus equation, a ³J value of 10–12 Hz is the definitive mathematical proof of a cis (Z) geometry. A trans (E) configuration would yield a significantly larger coupling constant of 14–18 Hz.

NMR_Correlations C4 C4 (=CH) 5.15 ppm C5 C5 (=CH) 5.35 ppm C4->C5 COSY (J=12.0 Hz) C3 C3 (Quaternary) ~40 ppm C4->C3 HMBC C6 C6 (CH2) 2.05 ppm C5->C6 COSY (J=7.2 Hz) Me3 C3-Me2 1.05 ppm Me3->C4 HMBC Me3->C3 HSQC

Fig 2. Key 2D NMR (COSY/HMBC) correlations establishing the C3-C4-C5 connectivity.

Vibrational Spectroscopy (FT-IR)

IR spectroscopy provides orthogonal validation of the functional groups identified in the NMR data.

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Vibration TypeStructural Implication
3010=C-H stretchConfirms sp² hybridized alkene carbons.
2850 - 2960C-H stretchConfirms abundant sp³ hybridized alkane chain.
1650 (Weak)C=C stretchThe weak signal is caused by the pseudo-symmetry of the highly substituted double bond, resulting in a minimal dipole moment change.
1380, 1365C-H bend (Split)The characteristic "split doublet" definitively confirms the gem-dimethyl and isopropyl groups at C2/C3.
725 (Strong)=C-H out-of-plane bendOrthogonally validates the cis (Z) alkene geometry observed via NMR ³J coupling.
Mass Spectrometry (GC-EI-MS)

Under 70 eV Electron Ionization, aliphatic alkenes undergo complex fragmentation. Rather than simple localized cleavages from the intact molecular ion, the radical cation [M]⁺• readily undergoes double-bond migration along the carbon chain.

Table 3: EI-MS Fragmentation Peaks

m/z RatioRelative AbundanceIon / Fragment Assignment
168Weak (< 5%)Molecular Ion [C₁₂H₂₄]⁺•
83Moderate[C₆H₁₁]⁺ (Result of migration and cleavage)
69Base Peak (100%)[C₅H₉]⁺ (Highly stable rearranged allylic cation)
41High[C₃H₅]⁺ (Allyl cation)

Causality: The base peak at m/z 69 and the secondary peak at m/z 41 are classic hallmarks of alkene rearrangement-driven fragmentation [3]. The presence of the m/z 168 molecular ion acts as a self-validating anchor, confirming the molecular weight derived from the NMR proton count.

MS_Frag M Molecular Ion[M]+• m/z 168 F1 Isomerization / Rearrangement M->F1 EI (70 eV) F2 [C6H11]+ m/z 83 F1->F2 -C6H13• F3 Base Peak [C5H9]+ m/z 69 F1->F3 -C7H15• F4 [C3H5]+ m/z 41 F1->F4 -C9H19• F3->F4 -C2H4

Fig 3. Proposed EI-MS fragmentation pathways for (Z)-2,3,3-trimethyl-4-nonene.

Conclusion

The structural elucidation of (Z)-2,3,3-trimethyl-4-nonene relies on a self-validating matrix of spectroscopic data. The molecular weight from the MS molecular ion (m/z 168) perfectly aligns with the 24-proton integration in the ¹H NMR. Furthermore, the cis (Z) stereochemistry suggested by the strong 725 cm⁻¹ IR bend is mathematically proven by the 12.0 Hz ³J coupling constant of the vinylic protons. By strictly adhering to the standardized protocols outlined in this guide, analytical scientists can ensure absolute confidence in the structural verification of complex aliphatic alkenes.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5365834, (Z)-2,3,3-Trimethyl-4-nonene." PubChem. [Link]

  • Spectral Database for Organic Compounds. "SDBS." National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69." NIST. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. [Link]

Exploratory

Unraveling C12H24 Isomerism: Advanced Mass Spectrometry Fragmentation and Chromatographic Resolution

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals Executive Summary The structural elucidation of C12H24 isomers—encompassing linear dodecenes, heavily branched olefins, and cyclododecanes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals

Executive Summary

The structural elucidation of C12H24 isomers—encompassing linear dodecenes, heavily branched olefins, and cyclododecanes—represents a formidable analytical challenge in petrochemical engineering, lipidomics, and pharmaceutical intermediate development. Because all isomers in this class share an identical exact mass of 168.1879 Da[1], differentiation relies entirely on interpreting nuanced mass spectrometric fragmentation patterns and leveraging high-resolution chromatographic separations. This guide deconstructs the mechanistic principles of C12H24 fragmentation and provides a self-validating analytical workflow for resolving complex isomeric mixtures.

Mechanistic Principles of C12H24 Fragmentation

The Limitations of 70 eV Electron Ionization (EI)

Under standard 70 eV Electron Ionization (EI), C12H24 isomers undergo extensive fragmentation. The molecular ion ([M]⁺•) is often of low abundance due to the high internal energy imparted during the ionization event. While EI is the industry standard, it presents a critical limitation for olefins: rapid double-bond migration .

Following ionization but prior to dissociation, the radical cation undergoes extensive hydrogen rearrangements. This scrambling homogenizes the fragmentation patterns of positional isomers (e.g., 2-dodecene versus 3-dodecene), resulting in generic, nearly indistinguishable homologous series of [CnH2n-1]⁺ ions (m/z 41, 55, 69, 83). Consequently, standard EI-MS is often insufficient for precise double-bond localization.

The Allylic Cleavage Paradigm

When structural integrity is preserved, the most informative fragmentation pathway for olefins is allylic cleavage . This involves the homolytic cleavage of the C-C bond situated between the α-carbon and β-carbon relative to the double bond[2]. Because the resulting allylic radicals and cations are highly resonance-stabilized, this pathway is thermodynamically favored.

By analyzing the specific m/z values of these cleavage products, analysts can map the exact location of branch points and double bonds. For example, in the fragmentation of the branched isomer 4-ethyl-5,6-dimethyl-3-octene, an initial allylic cleavage produces a [C8H16]⁺• ion at m/z 112. Because of the extensive branching, this intermediate retains sufficient energy to undergo a secondary allylic cleavage, yielding an abundant [C7H14]⁺• ion at m/z 98[2].

Quantitative Data Interpretation

The table below summarizes the diagnostic fragments essential for characterizing C12H24 isomers.

m/z RatioFragment Ion FormulaOrigin / Mechanistic PathwayDiagnostic Value
168.1879 [C12H24]⁺•Molecular Ion (M⁺•)Confirms the empirical formula; often weak in 70 eV EI, but strongly preserved in soft ionization[1].
112 [C8H16]⁺•1st Allylic CleavageIdentifies primary branch points relative to the double bond in complex branched dodecenes[2].
98 [C7H14]⁺•2nd Allylic CleavageIndicates highly branched structures undergoing sequential fragmentation[2].
84 [C6H12]⁺•Allylic CleavageServes as the base peak for symmetrically branched isomers like 2,6-dimethyl-3-decene[2].
41, 55, 69 [CnH2n-1]⁺Alkyl/Alkenyl SeriesGeneric hydrocarbon backbone indicators; low diagnostic value for specific isomer differentiation.

Advanced Analytical Workflows: GC×GC-PI-TOFMS

To circumvent the limitations of 1D-GC and 70 eV EI, modern workflows employ Two-Dimensional Gas Chromatography (GC×GC) coupled with Photoionization Time-of-Flight Mass Spectrometry (PI-TOFMS) .

Causality of Experimental Choices:

  • Photoionization (PI): By utilizing photon energies closely matched to the ionization potentials of alkenes (~9-10 eV), PI deposits minimal excess internal energy. This "soft" ionization preserves the molecular ion at m/z 168 and restricts fragmentation to primary, diagnostic allylic cleavages, preventing double-bond migration[2].

  • Thermal Modulation in GC×GC: 1D-GC lacks the peak capacity to resolve dozens of co-eluting C12H24 isomers. A cryogenic thermal modulator traps the effluent from the first column and injects it as narrow, focused pulses into a second column of differing polarity, drastically increasing peak capacity and signal-to-noise ratio.

GCxGC_Workflow N1 C12H24 Mixture Injection N2 1D GC Column (Volatility) N1->N2 N3 Cryogenic Modulator N2->N3 N4 2D GC Column (Polarity) N3->N4 N5 Photoionization (Soft Ionization) N4->N5 N6 TOF-MS Detection N5->N6

Fig 1. GC×GC-PI-TOFMS workflow for resolving complex C12H24 isomer mixtures.

Self-Validating Experimental Protocol: High-Resolution GC-MS Analysis

To ensure absolute trustworthiness in structural assignments, the following protocol incorporates a closed-loop validation system.

Step 1: System Suitability and Retention Index (RI) Calibration (The Validation Step)

  • Action: Prior to analyzing unknown mixtures, inject a C8-C20 n-alkane standard mixture.

  • Validation Criteria: Confirm that the retention time of n-dodecane is reproducible within ±0.02 minutes across triplicate runs, and its molecular ion mass accuracy is within 5 ppm. This establishes a reliable RI framework, ensuring that subsequent structural assignments based on MS fragmentation are independently corroborated by chromatographic behavior.

Step 2: Sample Preparation

  • Dilute the C12H24 isomer mixture to a concentration of 1 mg/mL in high-purity acetone or hexane[3].

Step 3: Chromatographic Separation

  • Column Selection: Utilize a 30 m × 0.25 mm × 0.25 µm capillary column coated with 5% phenyl-95% dimethyl polysiloxane[3]. Causality: The slight polarity of the 5% phenyl groups induces weak π-π interactions, providing superior resolution of branched alkene isomers compared to a 100% dimethyl polysiloxane phase.

  • Oven Program: Set the initial temperature to 60 °C (hold for 4 minutes), then ramp at 20 °C/min to 300 °C (hold for 4 minutes)[3].

  • Injection: Inject 1 µL in splitless mode with the injector port held at 280 °C.

Step 4: Mass Spectrometric Detection

  • Operate the MS in PI mode (or EI mode at 70 eV if PI is unavailable, noting the limitations).

  • Scan a mass range of m/z 15 to 550 to capture both low-mass hydrocarbon backbones and the intact molecular ion[3].

Allylic_Cleavage M 4-ethyl-5,6-dimethyl-3-octene [M]+• m/z 168 F1 1st Allylic Cleavage (α-C and β-C) M->F1 I1 [C8H16]+• m/z 112 F1->I1 Loss of C4H8 F2 2nd Allylic Cleavage I1->F2 I2 [C7H14]+• m/z 98 F2->I2 Loss of CH2

Fig 2. Sequential allylic cleavage pathway of a branched dodecene isomer.

Conclusion

The accurate characterization of C12H24 isomers requires moving beyond standard 1D-GC and 70 eV EI-MS. By understanding the thermodynamic drivers of allylic cleavage and the pitfalls of double-bond migration, researchers can implement advanced methodologies like GC×GC-PI-TOFMS. This approach preserves the molecular ion, isolates diagnostic fragments, and provides the multidimensional peak capacity necessary to unravel complex hydrocarbon matrices.

References

  • Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics Source: ACS Omega URL:[Link]

  • Mass Spectrometry - COPYRIGHTED MATERIAL Source: John Wiley & Sons URL:[Link]

  • Comprehensive Assessment of Composition and Thermochemical Variability by High Resolution GC/QToF-MS and the Advanced Distillation Curve Method Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Foundational

Theoretical Calculations of (Z)-Alkene Thermodynamic Stability: A Computational Guide for Drug Development

Executive Summary In organic synthesis and drug development, the thermodynamic stability of alkenes is a critical parameter dictating the efficacy, reactivity, and shelf-life of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and drug development, the thermodynamic stability of alkenes is a critical parameter dictating the efficacy, reactivity, and shelf-life of active pharmaceutical ingredients (APIs). While (E)-alkenes are generally favored due to minimized steric hindrance, specific electronic environments and constrained topologies can invert this paradigm, favoring the (Z)-isomer. This whitepaper provides an authoritative guide on utilizing Density Functional Theory (DFT) to calculate (Z)-alkene thermodynamic stability, coupled with self-validating experimental protocols to ensure rigorous scientific integrity.

Mechanistic Drivers of (Z)-Alkene Stability

The relative stability of E/Z isomers is quantified by the Gibbs free energy of isomerization ( ΔGiso​ ), defined as ΔGiso​=G(Z)−G(E) . A negative value indicates a thermodynamic preference for the (Z)-isomer. Understanding the causality behind this value requires analyzing three competing forces:

  • Steric Hindrance (Destabilizing): In unfunctionalized acyclic systems, steric repulsion between bulky substituents destabilizes the (Z)-geometry, pushing the equilibrium toward the (E)-isomer.

  • Electronic Effects & The "Cis-Effect" (Stabilizing): In highly electronegative systems like fluoroalkenes, the (Z)-isomer is frequently more stable. This counterintuitive phenomenon, termed the "cis-effect," arises from stabilizing hyperconjugative interactions ( σCH​→σCF∗​ ) and dipole-dipole alignments that outweigh steric penalties[1].

  • Macrocyclic Constraints (Topological Control): In targeted covalent inhibitors, ring size strictly governs alkene geometry. For instance, in 11- and 12-membered macrocyclic Michael acceptors (syringolin analogues), the (E)-alkene is highly reactive. Conversely, the 12-membered (Z)-alkene analogue exhibits no proteasome inhibitory activity due to severe conformational strain altering the binding trajectory[2].

Stability_Factors Z_Alkene (Z)-Alkene Thermodynamic Stability Steric Steric Hindrance (Destabilizing) Steric->Z_Alkene Increases ΔG_iso Electronic Electronic Effects (Hyperconjugation, Dipole) Electronic->Z_Alkene Decreases ΔG_iso (Cis-Effect) Macrocycle Macrocyclic Constraints (Ring Strain Relief) Macrocycle->Z_Alkene Size-dependent stabilization Solvent Solvent Polarity (Dielectric Stabilization) Solvent->Z_Alkene Modulates dipole interactions

Diagram 1: Logical relationship of factors influencing (Z)-alkene thermodynamic stability.

Computational Workflow: DFT Protocol for Isomerization Thermodynamics

To accurately predict ΔGiso​ , computational chemists must account for both electronic energies and thermochemical corrections. The following protocol explains the causality behind each methodological choice.

Step 1: Conformational Sampling
  • Causality: Alkenes embedded in macrocycles or flexible aliphatic chains possess complex Potential Energy Surfaces (PES). Optimizing a single user-drawn structure often traps the calculation in a local minimum, yielding catastrophic errors in ΔGiso​ .

  • Action: Perform a stochastic conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94) to generate an ensemble of conformers for both the (E) and (Z) isomers within a 5.0 kcal/mol window.

Step 2: Geometry Optimization (DFT)
  • Causality: Standard functionals like B3LYP fail to account for medium-range dispersion forces, which are critical when bulky substituents interact in the (Z)-configuration.

  • Action: Optimize the lowest-energy conformers using dispersion-corrected functionals such as ω B97X-D or M06-2X with a polarized double- ζ basis set (e.g., 6-31G(d,p) or def2-SVP)[3][4].

Step 3: Frequency Calculations & Thermochemistry
  • Causality: Electronic energy ( Eelec​ ) does not account for molecular vibrations at room temperature. Frequency calculations confirm the structure is a true minimum (zero imaginary frequencies) and provide the Zero-Point Vibrational Energy (ZPVE), enthalpy ( H ), and entropy ( S ) corrections at 298.15 K and 1 atm.

  • Action: Compute the gas-phase free energy: Ggas​=Eelec​+ZPVE+Hcorr​−TScorr​ .

Step 4: Solvation Modeling
  • Causality: Gas-phase calculations ignore dielectric stabilization, which disproportionately affects the more polar isomer (often the Z-isomer due to aligned dipoles).

  • Action: Perform single-point energy calculations using the Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM) to obtain Gsolv​ [3]. Calculate the final ΔGiso​ .

DFT_Workflow Start Input E and Z Isomer Geometries ConfSearch Conformational Sampling (MM/SE) Start->ConfSearch Generate conformers Opt DFT Geometry Optimization (e.g., wB97X-D/def2-SVP) ConfSearch->Opt Lowest energy structures Freq Frequency Calc (ZPVE, Entropy) Opt->Freq Confirm minima Solv Single-Point Energy with Solvation (SMD/PCM) Freq->Solv Thermochemical corrections Result Calculate ΔG_iso (G_Z - G_E) Solv->Result Final Free Energies

Diagram 2: Step-by-step computational workflow for DFT-based E/Z isomerization calculations.

Self-Validating Experimental Protocol

To ensure trustworthiness, computational predictions must be validated through a closed-loop experimental system. The following protocol utilizes iodine-catalyzed equilibration to empirically determine ΔGiso​ [1].

Step-by-Step Methodology: Iodine-Catalyzed Solution-Phase Equilibration

  • Sample Preparation: Dissolve 10 mg of the pure (E)- or (Z)-alkene in 1 mL of deuterated solvent (e.g., CDCl3​ or Toluene- d8​ ) in a J. Young NMR tube.

  • Catalyst Introduction: Add a catalytic amount (1-2 mol%) of elemental iodine ( I2​ ).

    • Causality: I2​ reversibly adds to the π -bond, forming a transient diiodo-alkane that allows free rotation around the C-C bond. This rapidly establishes thermodynamic equilibrium without degrading the substrate.

  • Thermal Equilibration: Heat the sample to the target temperature (e.g., 298 K) using the NMR probe's variable temperature (VT) controller.

  • Data Acquisition: Acquire 1H NMR spectra every 10 minutes until the ratio of E:Z signals remains constant across three consecutive readings.

  • Cross-Validation: Inject an aliquot into a reverse-phase HPLC system to confirm the E:Z ratio via UV integration, ensuring NMR relaxation times ( T1​ ) did not skew the integration.

  • Thermodynamic Extraction: Calculate the equilibrium constant Keq​=[Z]/[E] . Derive the experimental free energy: ΔGiso(exp)​=−RTln(Keq​) . Compare this directly to the DFT-derived ΔGiso(calc)​ .

Quantitative Data Summaries

The following table summarizes the comparative thermodynamic stability ( ΔGiso​ ) across different chemical classes, demonstrating how structural context dictates the preferred isomer.

Chemical ClassExample SystemDominant Isomer ΔGiso​ (Z - E)Primary Driving Force
Unactivated Alkenes 2-Hexene(E)-Isomer+0.4 to +1.0 kcal/molSteric hindrance destabilizes (Z).
Fluoroalkenes 1,2-Difluoroethene(Z)-Isomer-0.8 to -1.2 kcal/mol"Cis-effect" (Hyperconjugation).
Macrocyclic Amides Factor XIa Inhibitor Linkers(E)-Isomer+2.5 kcal/molRing strain relief in 14-membered rings[5].
Butenolides γ -Alkylidenebutenolides(Z)-Isomer-1.5 to -3.0 kcal/molConjugation and lactone ring stabilization[3].

Implications in Drug Development

The precise calculation of (Z)-alkene stability has profound implications in modern drug design:

  • Macrocyclic Peptides: In the design of macrocyclic Factor XIa inhibitors, researchers discovered that while the (Z)-alkene amide macrocycle was less potent, the (E)-alkene amide macrocycle exhibited sub-nanomolar affinity ( Ki​=0.16 nM) by forming a key hydrogen bond with Leu41 in the active site[5]. Accurate DFT modeling prevents the synthetic pursuit of thermodynamically inaccessible or inactive isomers.

  • Targeted Covalent Inhibitors: For macrocyclic Michael acceptors targeting the proteasome, ring size dictates the reactivity ( k2​ ) and the E/Z preference. The 11-membered (E)-alkene proved to be the most reactive, while the 12-membered (Z)-alkene showed zero inhibitory activity[2].

By integrating rigorous DFT calculations with self-validating experimental equilibration, drug development professionals can rationally design alkene-containing therapeutics with optimized stability, reactivity, and target affinity.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Stereoselective Synthesis of (Z)-2,3,3-trimethyl-4-nonene

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the stereoselective synthesis of (Z)-2,3,3-trimethyl-4-nonene, a tetrasubstituted alkene.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of (Z)-2,3,3-trimethyl-4-nonene, a tetrasubstituted alkene. While the Wittig reaction is a cornerstone of alkene synthesis, achieving high Z-selectivity with tetrasubstituted double bonds, particularly from ketones, presents a significant challenge.[1][2] This protocol details a proposed route utilizing a salt-free Wittig reaction, a method known to enhance the formation of the Z-isomer with non-stabilized ylides.[3] The narrative explains the mechanistic rationale for this choice, provides a detailed step-by-step experimental procedure, and outlines essential purification and characterization techniques.

Introduction and Mechanistic Rationale

The controlled synthesis of specific alkene stereoisomers is a critical task in organic chemistry, as the geometry of the double bond can profoundly influence the biological activity and physical properties of a molecule. (Z)-2,3,3-trimethyl-4-nonene is a tetrasubstituted alkene where traditional methods may yield mixtures of E and Z isomers. The Wittig reaction, a robust method for creating carbon-carbon double bonds from carbonyl compounds and phosphorus ylides, offers a viable pathway.[4]

The stereochemical outcome of the Wittig reaction is largely dictated by the stability of the phosphorus ylide. Non-stabilized ylides, typically those with alkyl substituents, react rapidly and irreversibly with aldehydes and ketones. The formation of the Z-alkene is kinetically favored through a four-membered cyclic intermediate known as an oxaphosphetane.[3] The mechanism proceeds via a [2+2] cycloaddition, leading to a cis-substituted oxaphosphetane, which then decomposes to the (Z)-alkene and triphenylphosphine oxide.[4]

To maximize the yield of the (Z)-isomer, this protocol employs "salt-free" conditions. The presence of lithium salts, common when using organolithium bases like n-butyllithium to generate the ylide, can lead to equilibration of intermediates, eroding the stereoselectivity. By using a base like sodium hexamethyldisilazide (NaHMDS), the sodium bromide byproduct precipitates from the reaction mixture, minimizing this equilibration and favoring the kinetic Z-product.

The chosen retrosynthetic disconnection for (Z)-2,3,3-trimethyl-4-nonene is shown below:

Caption: Retrosynthetic approach for the target alkene.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the phosphorus ylide under salt-free conditions and the subsequent Wittig reaction with the ketone to yield the target alkene.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
Pentyltriphenylphosphonium BromideC₂₃H₂₆BrP425.33240-243N/AIrritant
Sodium Hexamethyldisilazide (NaHMDS)C₆H₁₈NNaSi₂183.37171-175N/AFlammable solid, Corrosive, Water-reactive
3,3,4-Trimethyl-2-pentanoneC₈H₁₆O128.21N/A152-153Flammable liquid, Irritant
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-108.466Flammable liquid, Peroxide former, Irritant
n-HexaneC₆H₁₄86.18-9569Flammable liquid, Irritant, Health hazard
Saturated aq. NH₄ClNH₄Cl53.49N/AN/AIrritant
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37N/AN/AHygroscopic
Deuterated Chloroform (CDCl₃)CDCl₃120.38-6461Irritant, Health hazard
Step-by-Step Synthesis Workflow

A. Ylide Generation (Salt-Free)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a condenser. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: Suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add solid NaHMDS (1.05 eq) portion-wise to the stirred suspension over 15 minutes. A deep orange or reddish color indicates the formation of the ylide.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. During this time, a fine white precipitate (NaBr) should form.

B. Wittig Reaction and Work-up

  • Cooling: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Ketone Addition: Slowly add a solution of 3,3,4-trimethyl-2-pentanone (1.0 eq) in anhydrous THF via syringe over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight (approx. 16 hours).

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with n-hexane (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Caption: Workflow for the synthesis of the target alkene.

Purification

The crude product is a mixture of the desired alkene and triphenylphosphine oxide (Ph₃PO).

  • Initial Purification: The majority of the Ph₃PO can be removed by precipitation. Add cold n-hexane to the crude oil, which will cause the Ph₃PO to precipitate as a white solid. Filter the mixture, collecting the hexane filtrate.

  • Chromatography: Concentrate the filtrate and purify the remaining oil by flash column chromatography on silica gel, eluting with 100% n-hexane. The alkene is non-polar and will elute quickly.

  • Distillation (Optional): For very high purity, the resulting clear oil can be further purified by fractional distillation under reduced pressure. Alkenes are volatile, and care must be taken to avoid product loss.[5]

Characterization

The structure and stereochemistry of the purified (Z)-2,3,3-trimethyl-4-nonene should be confirmed by spectroscopic methods.

TechniqueExpected Results
¹H NMR The vinylic protons of the (Z)-isomer will appear as a multiplet in the range of δ 5.2-5.5 ppm. The coupling constant (J) between these protons is typically smaller for Z-isomers (6-14 Hz) compared to E-isomers (11-18 Hz).[6][7] The various methyl and alkyl protons will appear in the upfield region (δ 0.8-2.2 ppm).
¹³C NMR The sp²-hybridized carbons of the double bond are expected to resonate in the δ 120-140 ppm region.[6] The exact chemical shifts can help confirm the substitution pattern.
Mass Spec. The molecular ion peak (M⁺) should be observed at m/z = 168.28. Fragmentation patterns typical for alkenes, such as allylic cleavage, would be expected.[8][9] Note that standard EI-MS may not readily distinguish between E/Z isomers.[8]
FT-IR A characteristic C=C stretch for a tetrasubstituted alkene should be visible around 1670-1680 cm⁻¹. A weak C-H stretch for the vinylic protons may be observed around 3020 cm⁻¹.

Safety and Handling

Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • Organometallic Reagents: Sodium hexamethyldisilazide (NaHMDS) is a water-reactive and flammable solid. It must be handled under an inert atmosphere. Organolithium reagents, if used as an alternative base, are often pyrophoric and can ignite spontaneously on contact with air or moisture.[10] Appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety goggles, and corrosion-resistant gloves, is mandatory.

  • Solvents: Anhydrous THF can form explosive peroxides upon prolonged exposure to air. Always use freshly distilled or inhibitor-free solvent from a sealed bottle. Hexane is highly flammable. Keep all flammable liquids away from ignition sources.

  • Quenching: The quenching of reactive reagents should be performed slowly and behind a safety shield, especially on a large scale.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

References

  • Mass Spectrometry of Alkenes - YouTube. (n.d.). Retrieved April 3, 2026, from [Link]

  • Determination of Alkenes in Hydrocarbon Matrices by Acetone Chemical Ionization Mass Spectrometry | Analytical Chemistry. (n.d.). Retrieved April 3, 2026, from [Link]

  • Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. (2020). Organic Chemistry Portal. Retrieved April 3, 2026, from [Link]

  • Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. (1999). Journal of Mass Spectrometry, 34(10), 1007–1017.
  • Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. (2025). Organic & Biomolecular Chemistry.
  • Stereoselective synthesis of Z-alkenes. (n.d.). PubMed. Retrieved April 3, 2026, from [Link]

  • Mass Spectrometry: Alkene Fragmentation. (2024). JoVE. Retrieved April 3, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved April 3, 2026, from [Link]

  • Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. (2025). Organic & Biomolecular Chemistry.
  • Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. (2023). Science Advances, 9(37).
  • A stereoselective synthesis of (Z)-1-iodo-1-alkenes. (n.d.). Semantic Scholar. Retrieved April 3, 2026, from [Link]

  • Mass Spectros. (n.d.). Scribd. Retrieved April 3, 2026, from [Link]

  • ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). (2018).
  • Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. (2023).
  • The Wittig Reaction Forms an Alkene. (2014). Chemistry LibreTexts. Retrieved April 3, 2026, from [Link]

  • Z-Selective Alkene Formation from Reductive Aldehyde Homo-Couplings. (n.d.). Diva-Portal.org.
  • proton NMR spectrum of E/Z pent-2-ene (cis/trans isomers). (n.d.). Doc Brown's Chemistry. Retrieved April 3, 2026, from [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022).
  • Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy. (n.d.). FOLIA.
  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. Retrieved April 3, 2026, from [Link]

  • Using HNMR to find E/Z ratio of Alkenes Formed. (2020). Reddit. Retrieved April 3, 2026, from [Link]

  • Removal of Volatile Organic Compounds by Cryogenic Condensation Followed by Adsorption. (n.d.).
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega, 5(38), 24268–24274.
  • Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. (2018). Organic Letters, 20(11), 3434–3437.
  • Organic Syntheses Procedure. (n.d.). Retrieved April 3, 2026, from [Link]

  • Hydrocarbons (alkanes, alkenes, …). (n.d.). Trevi nv. Retrieved April 3, 2026, from [Link]

  • Chemistry of Volatile Organic Compounds in the Los Angeles Basin: Nighttime Removal of Alkenes and Determination of Emission Ratios. (n.d.).
  • Formation of Alkenes via Degradation of tert-Alkyl Ethers and Alcohols by Aquincola tertiaricarbonis L108 and Methylibium spp. (n.d.). PMC.
  • Recent Developments in the Synthesis of Helicene-Like Molecules. (n.d.).
  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. (2023).
  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. (n.d.). Green Chemistry.
  • Oxidation of Alkenes - Cleavage to Carbonyl Compounds. (2024). Chemistry LibreTexts.

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Application

Application Notes &amp; Protocols for (Z)-2,3,3-trimethyl-4-nonene in Pheromone Research

Introduction: The Role of Branched Alkenes in Chemical Ecology Insect communication is a complex symphony of chemical cues, with pheromones acting as the principal conductors. These semiochemicals, effective at minute co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Branched Alkenes in Chemical Ecology

Insect communication is a complex symphony of chemical cues, with pheromones acting as the principal conductors. These semiochemicals, effective at minute concentrations, govern critical behaviors such as mating, aggregation, and alarm signaling. The structural diversity of pheromones is vast, and among these, unsaturated hydrocarbons, particularly branched alkenes, represent a significant class of signaling molecules. Their specific geometry (E/Z isomerism), branching patterns, and chain length contribute to the high specificity of the signal, ensuring reproductive isolation between closely related species.

(Z)-2,3,3-trimethyl-4-nonene is a C12 branched-chain alkene. While not yet identified as a primary pheromone component for a major pest, its structure is representative of compounds that could elicit specific olfactory responses in certain insect species. The study of such molecules is crucial for:

  • Discovering Novel Semiochemicals: Identifying new, behaviorally active compounds for use in pest management.

  • Understanding Structure-Activity Relationships (SAR): Elucidating how subtle changes in molecular structure affect detection by olfactory receptors and subsequent behavioral output.

  • Developing Biosensors: Using insect antennae, which are exquisitely sensitive and selective biological detectors, for various applications.

This guide provides a comprehensive framework for researchers investigating the potential pheromonal activity of (Z)-2,3,3-trimethyl-4-nonene. It covers the essential methodologies from chemical synthesis and purification to electrophysiological and behavioral validation, grounded in the principles of scientific integrity and field-proven insights.

Chemical Synthesis and Characterization

The availability of a high-purity stereoisomer is the bedrock of any pheromone research program. Contamination with the opposite isomer or other impurities can lead to ambiguous or misleading results in biological assays. The Wittig reaction is a robust and widely used method for the stereoselective synthesis of alkenes, particularly for generating (Z)-isomers from non-stabilized ylides.[1][2]

Proposed Synthetic Pathway: Wittig Olefination

The synthesis of (Z)-2,3,3-trimethyl-4-nonene can be achieved by reacting a phosphorus ylide (Wittig reagent) with a suitable ketone. The key to achieving the (Z) configuration is the use of a non-stabilized ylide under salt-free conditions, which favors the kinetic product via a cis-oxaphosphetane intermediate.[1]

The proposed retrosynthesis involves disconnecting the double bond, leading to 2,2-dimethyl-3-pentanone and a pentylide.

Synthesis_Workflow reagent1 Pentyl Bromide step1 Step 1: Form Phosphonium Salt reagent1->step1 reagent2 Triphenylphosphine reagent2->step1 reagent3 n-Butyllithium (n-BuLi) step2 Step 2: Generate Ylide reagent3->step2 ketone 2,2-Dimethyl-3-pentanone step3 Step 3: Wittig Reaction ketone->step3 step1->step2 step2->step3 step4 Step 4: Purification step3->step4 byproduct Triphenylphosphine Oxide step3->byproduct product (Z)-2,3,3-trimethyl-4-nonene step4->product

Fig. 1: Synthetic workflow for (Z)-2,3,3-trimethyl-4-nonene via Wittig reaction.


Protocol: Synthesis of (Z)-2,3,3-trimethyl-4-nonene

Materials:

  • Pentyltriphenylphosphonium bromide (Phosphonium Salt)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • 2,2-Dimethyl-3-pentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexane (for chromatography)

  • Brine, Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, Schlenk line/inert atmosphere setup

Protocol:

  • Ylide Generation:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add pentyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF via syringe and cool the resulting suspension to 0°C in an ice bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution will turn a characteristic deep red/orange color, indicating ylide formation.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78°C using a dry ice/acetone bath.

    • Add a solution of 2,2-dimethyl-3-pentanone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

    • Filter and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide byproduct.

    • Purify the crude mixture using flash column chromatography on silica gel, eluting with hexane to isolate the nonpolar alkene product.

Analytical Characterization

Confirmation of structure, purity, and isomeric ratio is essential.

Table 1: Analytical Methods for Product Characterization

Parameter Method Expected Outcome/Key Parameters
Purity & Isomeric Ratio Gas Chromatography (GC-FID) A single major peak (>95% purity). Use a medium polarity column (e.g., DB-5 or equivalent) to resolve potential E/Z isomers.[4]
Structure Confirmation Gas Chromatography-Mass Spectrometry (GC-MS) Molecular ion peak (m/z) corresponding to C12H24. Fragmentation pattern consistent with the proposed structure.

| Double Bond Geometry | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Analysis of coupling constants (J-values) for vinylic protons in ¹H NMR can confirm (Z) geometry. Chemical shifts in ¹³C NMR will be characteristic of the alkene carbons. |

Table 2: Suggested Starting GC-FID Parameters

Parameter Value Rationale
Column 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Methylpolysiloxane Standard medium polarity column offering good resolution for hydrocarbons.[5]
Carrier Gas Helium or Hydrogen Standard carrier gases for GC analysis.
Injector Temp 250 °C Ensures complete vaporization of the C12 analyte.
Detector Temp 280 °C (FID) Standard temperature for Flame Ionization Detector.[5]

| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 240°C, hold 5 min | A general-purpose program to ensure elution and separation from any potential impurities. |

Electrophysiological Assays: Gauging Antennal Response

Electrophysiological techniques provide a direct measure of the interaction between an odorant and an insect's olfactory receptor neurons. They are the primary screening tools to determine if an insect can detect a specific compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that identifies which compounds in a complex mixture elicit a response from the insect antenna.[5][6] The effluent from the GC column is split, with half going to a standard detector (like FID) and the other half passing over a prepared insect antenna.

Protocol: GC-EAD Screening

  • Insect Preparation:

    • Select a model organism, for example, a 2-3 day old virgin male moth (Spodoptera littoralis is a robust model for pheromone studies).[7]

    • Anesthetize the moth by chilling on ice.

    • Under a stereomicroscope, carefully excise one antenna at its base.

    • Mount the antenna between two electrodes. The reference electrode is inserted into the basal end, and the recording electrode makes contact with the distal tip (a small portion of the tip may be cut to improve contact).[8] Electrodes are filled with a saline solution (e.g., insect Ringer's) and connected to a high-impedance amplifier.[5]

  • Instrumentation and Analysis:

    • Set up the GC with an effluent splitter, directing ~50% of the flow to the FID and ~50% to a heated transfer line that terminates over the antennal preparation.[9]

    • Inject a solution of the purified (Z)-2,3,3-trimethyl-4-nonene into the GC.

    • Simultaneously record the output from the FID and the EAD amplifier.

    • A biologically active compound is identified when a peak on the FID chromatogram aligns in time with a distinct depolarization event (a "blip") on the EAD trace.[10]

GCEAD_Workflow cluster_setup Instrumentation cluster_process Data Acquisition & Analysis cluster_output Result gc Gas Chromatograph splitter Column Effluent Splitter gc->splitter fid Flame Ionization Detector (FID) splitter->fid antenna_prep Antennal Preparation splitter->antenna_prep recording Simultaneous Recording fid->recording antenna_prep->recording injection Inject Sample injection->gc analysis Align FID and EAD Traces recording->analysis result Identification of Biologically Active Peak analysis->result

Fig. 2: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).


Electroantennography (EAG): Dose-Response Analysis

Once a compound is identified as active by GC-EAD, EAG is used to quantify the antennal sensitivity and determine the dose-response relationship.[11][12]

Protocol: EAG Dose-Response Assay

  • Stimulus Preparation:

    • Prepare a stock solution of (Z)-2,3,3-trimethyl-4-nonene in a high-purity solvent like hexane or paraffin oil (e.g., 1 µg/µL).

    • Perform serial dilutions to create a range of concentrations spanning several orders of magnitude (e.g., 0.001, 0.01, 0.1, 1, 10, 100 ng/µL).[8]

    • Prepare a solvent-only control.

    • Load 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge). Allow the solvent to evaporate for ~2 minutes.[13]

  • Data Acquisition:

    • Use the same antennal preparation setup as for GC-EAD.

    • Place the antenna in a continuous stream of purified, humidified air.

    • Deliver a puff of air (e.g., 0.5-1 second) from a stimulus cartridge through the main airstream and over the antenna.

    • Record the maximum amplitude of the negative voltage deflection from the baseline. This is the EAG response.[11]

    • Present stimuli in a randomized order, from low to high concentration, with a sufficient recovery period (e.g., 45-60 seconds) between puffs to prevent antennal fatigue.

    • Include a standard compound (e.g., a known general odorant) and the solvent control periodically to normalize responses and account for any decrease in antennal viability over time.

Behavioral Bioassays: Validating Biological Function

A physiological response (EAG) does not guarantee a behavioral response. Behavioral bioassays are essential to prove that a compound functions as a pheromone (e.g., an attractant).[14][15] The wind tunnel bioassay is the gold standard for studying long-range orientation in flying insects like moths.[11][16]

Protocol: Wind Tunnel Bioassay

Materials & Setup:

  • Wind tunnel (e.g., 2 m long x 0.75 m x 0.75 m) made of glass or acrylic.

  • Variable speed fan to create a laminar airflow (typically 0.2-0.3 m/s).[11][13]

  • Dim red light source (~0.7 lux) for observing nocturnal moths.[11][13]

  • Pheromone dispenser (e.g., rubber septum or filter paper loaded with a known amount of the test compound).

  • Release cages for individual moths.

  • Video recording equipment.

Table 3: Recommended Parameters for Wind Tunnel Bioassay

Parameter Recommended Value/Range Rationale
Wind Speed 0.2 - 0.3 m/s Mimics natural conditions and allows for stable plume formation.[11]
Temperature 21 - 26 °C Should match the temperature during the insect's natural period of activity.[11][13]
Relative Humidity 70 - 80% Crucial for insect physiology and flight behavior.[11][13]
Light Conditions Dim red light (~0.7 lux, >650 nm) Simulates scotophase (night) conditions for nocturnal moths without affecting vision.[11][13]
Pheromone Dose 10 - 100 ng on dispenser A typical starting range; should be optimized based on EAG results.

| Insect State | 2-4 day old virgin males | Peak responsiveness for sex pheromone assays. |

Protocol:

  • Acclimatization: Place individual male moths in release cages and allow them to acclimate to the wind tunnel room conditions for at least 1 hour before testing.[11]

  • Assay Procedure:

    • Place a dispenser loaded with a specific dose of (Z)-2,3,3-trimethyl-4-nonene at the upwind end of the tunnel.

    • Place a moth in its release cage at the downwind end of the tunnel (e.g., 1.5 m from the source).

    • Allow the odor plume to stabilize for 1 minute.

    • Release the moth and observe its behavior for a set period (e.g., 3-5 minutes).

  • Data Collection:

    • Record a sequence of behaviors for each moth. A positive result is a cascade of stereotyped behaviors.

    • Always test a solvent-only control to measure baseline activity levels.

    • Test a known pheromone for the species as a positive control.

    • Replicate with a sufficient number of individuals (e.g., n=30-40 per treatment) for statistical analysis.[6]

Table 4: Behavioral Cascade for Scoring Moth Response

Behavior Code Description Metric
AT Activation/Take-off: Moth initiates wing fanning and takes flight. Percentage of moths taking flight.
OR Oriented Flight: Moth flies upwind towards the source, often in a zigzagging pattern.[11] Percentage of flyers showing oriented flight.
HW Halfway Upwind: Moth successfully flies at least halfway up the wind tunnel.[11] Percentage of flyers reaching the halfway point.

| SC | Source Contact: Moth lands on or very near the pheromone dispenser.[11] | Percentage of flyers contacting the source. |

Data Interpretation and Conclusion

A successful investigation will demonstrate a clear link from chemical structure to physiological detection and finally to a specific behavioral outcome.

  • Positive Identification: If (Z)-2,3,3-trimethyl-4-nonene elicits consistent and significant EAD responses and induces a behavioral cascade (AT -> OR -> SC) in the wind tunnel at levels significantly above the solvent control, it can be characterized as a behaviorally active compound for the tested species.

  • Structure-Activity: Further research could involve synthesizing and testing the (E)-isomer and other structural analogs to understand the specific structural requirements for receptor activation and behavioral response.

  • Field Validation: Promising laboratory results must ultimately be validated in field trapping experiments to confirm the compound's efficacy under natural conditions.

By following these integrated protocols, researchers can systematically evaluate the potential of (Z)-2,3,3-trimethyl-4-nonene and other novel compounds as pheromones, contributing valuable knowledge to the field of chemical ecology and paving the way for innovative pest management strategies.

References

  • BenchChem. (2025). Application Notes and Protocols for Wind Tunnel Bioassay of Moth Behavioral Response to Pheromones.
  • Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES.
  • Zhukovskaya, M. I., et al. (2024). To attract a moth: Wind tunnel and field testing of plant odor and light stimuli and their combination for Ostrinia nubilalis. AKJournals. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) of Pheromones.
  • BenchChem. (2026). Technical Support Center: Enhancing Electroantennogram (EAG) Responses to Synthetic Pheromones.
  • Research Trend. (2022). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Alkenes. [Link]

  • Byers, J. A. (2004). Equations for nickel-chromium wire heaters of column transfer lines in gas chromatographic-electroantennographic detection (GC-EAD). Journal of Neuroscience Methods.
  • Riffell, J. A., et al. (2007). An Automated Approach to Detecting Signals in Electroantennogram Data. PubMed Central. [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
  • Shimadzu Scientific Instruments. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. [Link]

  • IntechOpen. (2011). Wind Tunnel: a Tool to Test the Flight Response of Insects to Semiochemicals. [Link]

  • Cardé, R. T. (n.d.). Techniques for Behavioral Bioassays. ResearchGate. [Link]

  • Tufts Now. (2021). How Moths Find Their Flame: Discovering the Genetics of Mate Attraction. [Link]

  • MDPI. (2020). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. [Link]

  • PMC. (n.d.). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. [Link]

  • Agilent. (2023). Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas and the Agilent HydroInert Source on the Agilent Intuvo 9000/5977C GC/MS. [Link]

  • eLife. (n.d.). A novel lineage of candidate pheromone receptors for sex communication in moths. [Link]

  • Earlham Institute. (2023). Moth sex pheromones: Tweaking plants with gene editing can replace some pesticides. [Link]

  • Lund University. (2024). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. [Link]

  • University of Rochester. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • RSC Publishing. (n.d.). Stereoselective synthesis of E- and Z-alkenes by the boron–Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

Sources

Method

Protocol for scaling up the synthesis of tetrasubstituted alkenes

Application Note: Protocols for the Scalable and Stereoselective Synthesis of Tetrasubstituted Alkenes Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Overcoming thermodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for the Scalable and Stereoselective Synthesis of Tetrasubstituted Alkenes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Overcoming thermodynamic barriers via kinetic control, scale-up methodologies, and green chemistry metrics.

Introduction: Overcoming the Thermodynamic Bottleneck

The synthesis of fully substituted, stereodefined alkenes remains one of the most formidable challenges in organic chemistry. These structural motifs are critical in the development of pharmaceuticals, such as the anti-breast cancer drug (Z)-tamoxifen, and in advanced materials like aggregation-induced emission (AIE) luminogens[1][2].

Traditional olefination methods (e.g., Wittig, Horner-Wadsworth-Emmons, and McMurry couplings) frequently fail when applied to tetrasubstituted alkenes. The primary causality is thermodynamic: the energy difference between the E and Z isomers of highly substituted acyclic alkenes is exceptionally small—typically in the range of 0.4 kcal/mol[3]. This negligible energy gap precludes thermodynamic control, resulting in inseparable isomeric mixtures, poor atom economy, and low scalability[3][4].

To bypass this bottleneck, modern scale-up protocols rely on kinetic control . By utilizing strictly directed alkyne difunctionalization (e.g., halo-chalcogenation) followed by stereoretentive cross-coupling, chemists can force the reaction down a single mechanistic pathway. This guide details two field-validated, scalable protocols that utilize these principles to achieve >99:1 stereoselectivity on multi-gram scales.

Mechanistic Pathway & Workflow Visualization

The following workflow illustrates the transition from an unbiased internal alkyne to a stereodefined tetrasubstituted alkene by isolating the kinetic addition step from the cross-coupling step.

G A Internal Alkyne (Starting Material) B Stereoselective Addition (Kinetic Control) A->B I2, R-S-S-R (100% Atom Econ) C Stereodefined Vinyl Intermediate B->C Anti-Addition D Stereoretentive Cross-Coupling C->D Pd/Ni Catalysis + Ligand E Tetrasubstituted Alkene (Target) D->E >99:1 Z/E

Figure 1: Mechanistic workflow for stereoselective synthesis of tetrasubstituted alkenes.

Protocol I: 10-Gram Scale Iodosulfenylation (Green Chemistry Approach)

Objective: Synthesis of (E)-β-iodoalkenyl sulfides as highly reactive, stereodefined intermediates for downstream cross-coupling (e.g., formal synthesis of (Z)-tamoxifen)[2].

Causality & Design: This protocol utilizes elemental iodine and disulfides. By using exactly 0.5 equivalents of each reagent, the reaction achieves 100% atom economy. The strict anti-addition mechanism ensures exclusive (E)-stereoselectivity. Furthermore, the product's high crystallinity allows for column-free purification, drastically reducing the Environmental Factor (E-factor) to an exceptional 0.19[2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add the internal alkyne (e.g., 1,2-diphenylacetylene, 10.0 g, ~56.1 mmol)[2].

  • Reagent Addition: Add elemental iodine (0.5 equiv, 28.05 mmol) and diphenyl disulfide (0.5 equiv, 28.05 mmol). Conduct the reaction under solvent-free conditions or with a minimal amount of toluene (to ensure homogeneity) under an aerobic atmosphere at room temperature[2][5].

  • Reaction Monitoring (Self-Validation IPC): Stir for 4–6 hours. Monitor the consumption of the alkyne via TLC (hexane/ethyl acetate). In-Process Control: Extract a 0.1 mL aliquot, evaporate, and analyze via ^1H NMR. The presence of a single sharp vinylic/aromatic shift confirms kinetic control. If mixed isomers are detected, it indicates unwanted thermodynamic equilibration (potentially from excess iodine or UV exposure), and the batch must be flagged[2].

  • Workup & Purification: Evaporate any residual toluene under reduced pressure. Wash the crude crystalline product with cold pentane or ethanol (3 × 20 mL)[5].

  • Causality of Purification: The cold pentane wash selectively dissolves unreacted trace starting materials while the highly symmetric (E)-β-iodoalkenyl sulfide remains insoluble. This bypasses silica gel chromatography—the primary contributor to high E-factors in discovery-scale synthesis—validating the protocol's high EcoScale score (84) and massive scalability[2][5].

Protocol II: 5-mmol Scale Stereoretentive Suzuki-Miyaura Coupling

Objective: Direct conversion of 1,2-diketones to tetrasubstituted alkenes via O-alkenyl oxyphosphonium salts, utilizing a stereoretentive Palladium-catalyzed cross-coupling[6].

Causality & Design: The critical failure point in cross-coupling highly substituted alkenes is Z/E isomerization during the transmetalation step. This protocol uses 1,4-bis(diphenylphosphino)butane (dppb) as the ligand. The specific bite angle of dppb rigidly stabilizes the Pd(II) intermediate, entirely suppressing isomerization and retaining a >20:1 Z/E ratio[6].

Step-by-Step Methodology:

  • Preparation of Electrophile: Synthesize the O-alkenyl oxyphosphonium salt (5.0 mmol) from the corresponding 1,2-diketone via the Kukhtin–Ramirez reaction followed by O-methylation[6].

  • Catalyst & Ligand Complexation: In a Schlenk tube under a nitrogen atmosphere, add Pd(OAc)2 (5 mol%, 0.25 mmol) and dppb (5 mol%, 0.25 mmol) in degassed THF/H2O (4:1 v/v, 25 mL)[6]. Stir for 10 minutes to ensure complete pre-catalyst formation.

  • Reagent Introduction: Add the oxyphosphonium salt (5.0 mmol, 1.0 equiv) and the arylboronate ester (7.5 mmol, 1.5 equiv)[6].

  • Base Addition: Add Cs2CO3 (15.0 mmol, 3.0 equiv). Causality of Base: Cesium carbonate is selected over K3PO4 or CsF because it provides optimal biphasic solubility and accelerates transmetalation without hydrolyzing the sensitive electrophilic oxyphosphonium partner[6].

  • Execution & Isolation: Heat the mixture to 80 °C for 18 hours. Cool to room temperature, extract with ethyl acetate (3 × 30 mL), and dry over anhydrous Na2SO4[6].

  • Self-Validation (IPC): Analyze the crude mixture via ^1H NMR using 1,1,2,2-tetrachloroethane as an internal standard. A Z/E ratio of >20:1 validates the integrity of the dppb-Pd complex. Yields at this scale typically reach 98%[6].

Quantitative Data Presentation

The following table summarizes the performance metrics of the scalable protocols discussed, highlighting the inverse relationship between scale and E-factor when kinetic control is properly applied.

MethodologySubstrate ClassScaleYield (%)StereoselectivityGreen Metric (E-factor)Ref
Halo-Chalcogenation Ynamides1.0 g96%Z/E > 99:10.31[5]
Iodosulfenylation Internal Alkynes10.0 gUp to 96%Exclusive (E)0.19[2]
Suzuki-Miyaura Coupling Oxyphosphonium Salts5.0 mmol98%>20:1 Z/EN/A[6]
Ni-Catalyzed Cross-Coupling Alkenyl Tosylates1.0 g82%86:14 Z/EN/A[4]
Modular Gem-Addition Alkynyl Selenides5.0 mmol>85%Exclusive (E)N/A[1]

References

  • [5] Solvent-Controlled, Atom-Economic, and Highly Regio- and Stereoselective Halo-Chalcogenations of Ynamides: Green Synthesis of Stereodefined Tetrasubstituted Alkenes Bearing Four Different Functional Groups. ACS Publications. 5

  • [1] Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy. Nature Communications. 1

  • [3] Stereoselective production of tri and tetrasubstituted alkenes starting from simple and accessible a-alkenes. Nature Catalysis / InCatT. 3

  • [4] Stereoconvergent and -divergent Synthesis of Tetrasubstituted Alkenes by Nickel-Catalyzed Cross-Couplings. NSF PAR. 4

  • [2] 100% atom-economical and highly regio- and stereoselective iodosulfenylation of alkynes: a reagentless and sustainable approach to access (E)-β-iodoalkenyl sulfides and (Z)-tamoxifen. Green Chemistry (RSC Publishing). 2

  • [6] Stereoselective Synthesis of Tetrasubstituted Alkenes from 1,2-Diketones via Oxyphosphonium Salts-Engaged Suzuki–Miyaura Coupling. Organic Letters (ACS Publications). 6

Sources

Application

Application Note: Precision Localization of Alkene Double Bonds via Copper Ion Chemical Ionization Mass Spectrometry (Cu⁺-CI-MS)

The Analytical Challenge and the Mechanistic Imperative The structural elucidation of unsaturated hydrocarbons—specifically the exact localization of carbon-carbon double bonds—remains a notorious challenge in analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge and the Mechanistic Imperative

The structural elucidation of unsaturated hydrocarbons—specifically the exact localization of carbon-carbon double bonds—remains a notorious challenge in analytical chemistry. Under standard Electron Ionization (EI) mass spectrometry, alkenes undergo extensive double bond migration prior to fragmentation. Because the molecular ion isomerizes rapidly, positional isomers yield nearly indistinguishable mass spectra, rendering standard EI-MS ineffective for complex lipidomics or petrochemical analysis 1[1].

To overcome this, Transition Metal Ion Chemical Ionization has emerged as a highly selective strategy. By utilizing Copper (Cu⁺) as the ionizing agent, researchers can exploit the unique gas-phase coordination chemistry of transition metals 2[2]. Cu⁺ ions bind directly to the π-electron system of the alkene, effectively "locking" the double bond in its original position.

Causality of Fragmentation

When alkenes are introduced into a chemical ionization/fast atom bombardment (CI/FAB) source doped with copper, they form abundant pseudomolecular adduct ions, typically [alkene-Cu]⁺3[3]. In workflows utilizing Cu(II) precursors, a critical gas-phase reduction occurs: Cu(II) is reduced to Cu(I), accompanied by the release of an alkyl radical. During subsequent low-energy Collision-Induced Dissociation (CID) or Mass-Analyzed Ion Kinetic Energy Spectroscopy (MIKES), the strong coordination of Cu⁺ to the π-bond directs highly specific allylic C-C cleavages. This charge-remote fragmentation produces diagnostic product ions that unambiguously pinpoint the double bond and allow for the differentiation of cis/trans isomers 4[4].

Visualizing the Analytical & Mechanistic Pathways

Workflow A Alkene Mixture Injection B GC Separation A->B C Cu+ Ionization (CI/FAB Source) B->C D [Alkene-Cu]+ Adduct Formation C->D E Low-Energy CID (Tandem MS) D->E F Double Bond Localization E->F

Fig 1: Analytical workflow for alkene double bond localization using GC/Cu⁺-CI-MS.

Mechanism A Alkene + Cu(II) Precursor B [M + Cu(II)]2+ Complex A->B C Gas-Phase Reduction (Release of Alkyl Radical) B->C D [M - H + Cu(I)]+ Adduct C->D E Allylic C-C Cleavage D->E F Diagnostic Fragment Ions E->F

Fig 2: Mechanistic pathway of Cu(II) reduction and allylic cleavage in gas-phase CID.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) using known positional isomers prior to analyzing unknown samples.

Step 1: System Suitability Test (SST) Preparation

Causality: Before running complex mixtures, the system's ability to differentiate isomers must be validated. If the CID collision energy is too high, non-specific fragmentation will occur; if too low, the adduct will not dissociate.

  • Prepare a 10 µg/mL equimolar mixture of 1-octene and 2-octene in hexane.

  • This mixture will serve as the baseline to calibrate the collision energy in Step 4.

Step 2: Reagent Preparation and Ion Source Setup
  • Matrix Preparation: Prepare a saturated solution of Copper(II) sulfate (CuSO₄) in a fast atom bombardment (FAB) matrix (e.g., glycerol or 3-nitrobenzyl alcohol).

  • Source Configuration: Configure the mass spectrometer with a combined CI/FAB source. The FAB gun (using Xenon or Argon atoms at 8 keV) will bombard the copper matrix to generate a steady stream of Cu⁺ ions in the gas phase.

  • Equilibration: Allow the source to stabilize for 30 minutes. Monitor the background spectra for the presence of bare Cu⁺ isotopes at m/z 63 and 65 to confirm optimal source tuning.

Step 3: GC-MS Coupling and Adduct Formation
  • Chromatography: Inject 1 µL of the alkene sample into the Gas Chromatograph (GC). Use a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Temperature Program: Initial hold at 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Ionization: As the separated alkenes elute into the CI/FAB source, they interact with the Cu⁺ plasma.

  • MS1 Acquisition: Scan the quadrupole/ion trap in positive ion mode. Identify the [M + 63]⁺ and [M + 65]⁺ pseudomolecular adducts. The characteristic 69:31 isotopic ratio of ⁶³Cu to ⁶⁵Cu serves as an internal confirmation of successful adduct formation.

Step 4: Tandem Mass Spectrometry (MIKES / CID)
  • Precursor Isolation: Isolate the [M + ⁶³Cu]⁺ adduct in the first mass analyzer.

  • Low-Energy CID: Introduce Argon as the collision gas. Begin with a normalized collision energy (NCE) of 10 eV.

  • SST Validation Check: Run the 1-octene/2-octene mixture. Gradually increase the NCE until the allylic cleavage fragments dominate the spectrum. 1-octene should yield a distinct fragment corresponding to the loss of a C₅H₁₁ radical, whereas 2-octene will show a loss of a C₄H₉ radical.

  • Unknown Analysis: Once the NCE is locked based on the SST, proceed with the injection of unknown samples. Map the resulting fragment masses to determine the exact position of the double bonds.

Comparative Data Synthesis

The superiority of Cu⁺-CI-MS over traditional methods is best understood through a direct comparison of ionization behaviors and resulting data outputs.

Table 1: Comparison of Ionization Techniques for Alkene Analysis
Ionization TechniqueReagent / SourceDouble Bond Migration?Diagnostic FragmentsIsomer Differentiation
Standard EI-MS 70 eV ElectronsExtensive (High)Non-specific alkyl lossesPoor to None
Standard CI-MS Methane / IsobutaneModerate[M+H]⁺ dominant, few fragmentsVery Limited
Cu⁺-CI-MS Cu⁺ via CI/FAB or ESINone (Locked by Cu⁺) Specific allylic cleavagesHigh (Positional & Geometric)
Table 2: Diagnostic Fragmentation of Octene Isomers via Cu⁺-CID
AnalyteParent Adduct (m/z)Primary Diagnostic Fragment (m/z)Neutral LossStructural Implication
1-Octene 175 ([M + ⁶³Cu]⁺)104C₅H₁₁• (71 Da)Cleavage at C3-C4 (Allylic to C1=C2)
2-Octene 175 ([M + ⁶³Cu]⁺)118C₄H₉• (57 Da)Cleavage at C4-C5 (Allylic to C2=C3)
3-Octene 175 ([M + ⁶³Cu]⁺)132C₃H₇• (43 Da)Cleavage at C5-C6 (Allylic to C3=C4)

Note: The exact m/z values account for the mass of the alkene fragment + the ⁶³Cu isotope.

References

  • Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry Journal of Mass Spectrometry URL: [Link]

  • Structural characterization of fatty acids cationized with copper by electrospray ionization mass spectrometry under low-energy collision-induced dissociation ResearchGate URL:[Link]

  • 7 Chemical Ionization - Mass Spectrometry - A Textbook MS-Textbook.com URL:[Link]

  • Mass Spectrometry of Alkenes YouTube (Educational Chemistry) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to prevent isomerization of (Z)-alkenes during purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face a pervasive challenge in synthetic chemistry: the unintended i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face a pervasive challenge in synthetic chemistry: the unintended isomerization of kinetically favored (Z)-alkenes (cis-alkenes) to their thermodynamically stable (E)-alkene (trans-alkene) counterparts during isolation and purification.

(Z)-alkenes are inherently less stable than (E)-alkenes due to the steric repulsion between substituents on the same side of the double bond[1]. Because the energy barrier to isomerization is easily breached by environmental triggers—such as mild acidity, heat, light, or trace metal impurities—purification must be approached as a highly controlled, self-validating system.

Below is our comprehensive troubleshooting guide, detailing the causality behind these failures and the field-proven methodologies required to preserve the stereochemical integrity of your (Z)-alkenes.

Part 1: Troubleshooting Guide & FAQs

Q1: My NMR showed a pure (Z)-alkene in the crude reaction mixture, but after standard silica gel column chromatography, I isolated a 60:40 (E)/(Z) mixture. What caused this? The Causality: The culprit is the stationary phase. Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) that act as mild Brønsted acids (pH ~4.5–5.5)[2][3]. When your (Z)-alkene interacts with these acidic sites, the π -bond can be reversibly protonated to form a transient carbocation. This intermediate allows free rotation around the C–C single bond. Upon deprotonation, the molecule relaxes into the thermodynamically favored, lower-energy (E)-isomer[3]. Standard silica gel is well known to catalyze this reverse isomerization. The Solution: You must neutralize the active acidic sites on the silica gel prior to loading your compound. This is achieved by flushing the column with an eluent containing 1–2% (v/v) of a volatile amine base, such as triethylamine (Et₃N).

Q2: I have a crude mixture containing both (E)- and (Z)-alkenes. They co-elute on standard silica gel and reverse-phase C18 columns. How can I separate them? The Causality: Geometric isomers often possess nearly identical polarities and lipophilicities, rendering standard partition chromatography ineffective. The Solution: You must exploit the steric differences around the double bond using Argentation Chromatography (silver nitrate-impregnated silica gel)[4][5]. Silver ions (Ag⁺) form reversible coordination complexes with the π -electrons of alkenes. Because (Z)-alkenes have less steric hindrance shielding the double bond compared to (E)-alkenes, they coordinate much more tightly to the silver ions[4][5]. Consequently, the (E)-isomer will elute rapidly, while the (Z)-isomer is strongly retained on the column.

Q3: I am synthesizing a (Z)-alkene via ruthenium-catalyzed olefin metathesis, but I observe extensive double-bond migration and isomerization during concentration and purification. How do I stop this? The Causality: Ruthenium metathesis catalysts decompose over time or during solvent evaporation to form highly active ruthenium-hydride species. These metal-hydrides rapidly add to the alkene and undergo β -hydride elimination, scrambling both the position and the geometry of the double bond[3][6]. The Solution: You must quench the active hydride species before workup. The addition of an electron-deficient additive, such as 1,4-benzoquinone (10–20 mol%), acts as a potent scavenger, completely inhibiting the metal-hydride-induced isomerization pathway and preserving your (Z)-alkene[6].

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, implement the following step-by-step methodologies in your workflow.

Protocol A: Preparation and Execution of Argentation Chromatography (10% w/w AgNO₃/SiO₂)

Note: Silver nitrate is highly light-sensitive. This entire protocol must be performed in a darkened fume hood or using amber glassware.

  • Impregnation: In a round-bottom flask wrapped in aluminum foil, dissolve 2.5 g of silver nitrate (AgNO₃) in a minimal amount of deionized water/acetonitrile mixture[7].

  • Slurry Formation: Add 22.5 g of standard chromatography-grade silica gel to the flask. Add enough acetone to create a thick, easily stirrable slurry[7].

  • Drying: Remove the volatile solvents under reduced pressure using a rotary evaporator. Continue drying under high vacuum until the silica becomes a completely free-flowing white powder[7]. Store in a sealed, amber glass container in a desiccator.

  • Column Packing: Dry-pack or slurry-pack the column with the 10% Ag-silica using a non-polar solvent (e.g., hexanes). Protect the column from ambient light using aluminum foil[7].

  • Elution: Load your (E)/(Z) mixture. Elute using a low-polarity gradient (e.g., 100% hexanes to 95:5 hexanes/ethyl acetate). The (E)-isomer will elute first.

Protocol B: Base-Deactivated Silica Gel Chromatography
  • Solvent Preparation: Prepare your desired mobile phase (e.g., 90:10 Hexanes/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (Et₃N).

  • Column Equilibration: Slurry-pack standard silica gel using the Et₃N-doped solvent. Flush the packed column with at least 3 column volumes of the doped solvent to ensure complete neutralization of all silanol groups.

  • Purification: Load the crude (Z)-alkene. Run the column normally using the Et₃N-doped mobile phase.

  • Post-Column Processing: Evaporate the fractions under reduced pressure at a low temperature (<30 °C) to prevent thermal isomerization, as Et₃N will co-evaporate.

Part 3: Quantitative Data & Strategy Selection

The following table summarizes the quantitative impact of selecting the correct purification strategy on the final stereochemical purity of the isolated product.

Purification StrategyPrimary Isomerization TriggerMechanism of ProtectionTypical Initial (Z):(E) RatioTypical Recovered (Z):(E) Ratio
Standard Silica Gel Silanol AcidityNone (Control)> 99:160:40 to 20:80
Base-Deactivated Silica Silanol AcidityNeutralization of Brønsted acid sites> 99:1> 95:5
Argentation (AgNO₃/SiO₂) Inseparable (E)/(Z) MixtureDifferential π -coordination to Ag⁺50:50> 99:1
1,4-Benzoquinone Additive Metal-Hydride DecompositionRuthenium-hydride scavenging> 95:5> 95:5

Part 4: Workflow Visualization

Use the following logical decision tree to determine the optimal purification route for your specific alkene system.

Z_Alkene_Purification Start Crude (Z)-Alkene Mixture CheckStability Is the alkene acid-sensitive? Start->CheckStability BaseDeact Use Base-Deactivated Silica (Add 1% Et3N) CheckStability->BaseDeact Yes StandardSilica Standard Silica Gel (Monitor closely) CheckStability->StandardSilica No CheckPurity Is E-isomer contamination present? BaseDeact->CheckPurity StandardSilica->CheckPurity Argentation Argentation Chromatography (10% AgNO3/SiO2) CheckPurity->Argentation Yes PureZ Pure (Z)-Alkene Isolated CheckPurity->PureZ No Argentation->PureZ

Decision tree for selecting a purification strategy to prevent (Z)-alkene isomerization.

References

  • [6] Prevention of Undesirable Isomerization during Olefin Metathesis. ACS Publications. Available at: [Link]

  • [4] Chromatography with Silver Nitrate: Part 2. UQ eSpace - The University of Queensland. Available at: [Link]

  • [2] Alkene Isomerization Revitalizes the Coates–Claisen Rearrangement. D-NB.info. Available at: [Link]

  • [1] Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes Through A Spin-Accelerated Allyl Mechanism. PMC - NIH. Available at:[Link]

  • [5] Chromatography with silver nitrate. ResearchGate. Available at: [Link]

  • Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Fragmentation in Mass Spectrometry of Hydrocarbons

Welcome to the technical support center for mass spectrometry of hydrocarbons. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poor fragmentation durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for mass spectrometry of hydrocarbons. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poor fragmentation during their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you navigate the complexities of hydrocarbon analysis and achieve high-quality, structurally informative mass spectra.

The Challenge of Hydrocarbon Fragmentation

Hydrocarbons, especially alkanes, are notoriously challenging to analyze by mass spectrometry due to their nonpolar nature and the stability of their molecular ions under certain ionization conditions. Standard Electron Ionization (EI) at 70 eV often leads to extensive fragmentation, sometimes to the point where the molecular ion is no longer detectable.[1][2] This is particularly true for branched alkanes, where fragmentation is highly favored at the branching points, leading to the absence of a molecular ion peak.[3][4] Conversely, for some linear or cyclic hydrocarbons, the fragmentation may be so minimal that it provides little structural information. This guide will equip you with the knowledge and techniques to control fragmentation and obtain the data you need for confident compound identification and structural elucidation.

Troubleshooting & FAQs

This section addresses common issues encountered during the mass spectrometry of hydrocarbons in a practical question-and-answer format.

Q1: Why is the molecular ion (M+) peak absent or very weak in the mass spectrum of my branched alkane sample?

A1: The absence or low intensity of the molecular ion peak for branched alkanes is a common observation in Electron Ionization (EI) mass spectrometry.[3][4] This phenomenon is due to the high stability of the carbocations formed upon fragmentation at the branching points.[4]

  • Causality: Under standard 70 eV EI conditions, the energy imparted to the molecule is often sufficient to cause rapid fragmentation. For branched alkanes, cleavage at the C-C bond of a tertiary or quaternary carbon center results in the formation of a more stable secondary or tertiary carbocation. The energetic favorability of this fragmentation pathway means that most molecular ions will fragment before they can be detected.[4] The stability of the resulting carbocation drives the fragmentation process, often leading to the complete disappearance of the molecular ion.

  • Troubleshooting Protocol:

    • Lower the Electron Energy: Reduce the ionization energy from the standard 70 eV to a lower value, typically in the range of 15-25 eV.[2] This reduces the excess energy transferred to the molecule, decreasing the extent of fragmentation and increasing the relative abundance of the molecular ion. Be aware that this will also decrease the overall signal intensity, so a balance must be found.[2]

    • Employ Soft Ionization: If lowering the electron energy is insufficient, consider using a soft ionization technique. Chemical Ionization (CI) is a good alternative that produces less fragmentation and a more prominent protonated molecule peak ([M+H]+).[5]

    • Use "Cold EI" if available: Advanced "cold EI" techniques that utilize supersonic molecular beams can significantly reduce the vibrational energy of the analyte molecules before ionization. This leads to a dramatic enhancement of the molecular ion peak, even for highly branched hydrocarbons.[6]

Q2: My mass spectrum of a long-chain n-alkane shows a series of fragment ions separated by 14 Da, but the molecular ion is weak. How can I confirm the molecular weight?

A2: The repeating series of fragment ions separated by 14 Da (corresponding to CH2 groups) is characteristic of n-alkanes. However, the molecular ion can indeed be weak or absent for longer chains.[2]

  • Causality: While fragmentation is less directed than in branched alkanes, the numerous C-C bonds in a long chain provide many potential cleavage sites. The energy from EI is distributed across the molecule, and with increasing chain length, the probability of fragmentation at some point along the chain increases, thus reducing the abundance of the intact molecular ion.[2]

  • Troubleshooting Protocol:

    • Low-Energy EI: As with branched alkanes, lowering the electron energy can help to preserve the molecular ion.[2]

    • Soft Ionization Techniques:

      • Chemical Ionization (CI): This will typically yield a strong [M+H]+ or other adduct ions, making molecular weight determination straightforward.[5]

      • Field Ionization (FI): FI is an extremely soft ionization technique that is particularly well-suited for nonpolar compounds like long-chain alkanes. It often produces a dominant molecular ion with minimal to no fragmentation.[7]

      • Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization method that can be effective for nonpolar compounds and is compatible with both gas and liquid chromatography.[8][9]

    • Chemical Derivatization to Induce Charge-Remote Fragmentation: For very long-chain hydrocarbons, derivatization can be used to introduce a charged group at one end of the molecule. Upon collisional activation in tandem mass spectrometry (MS/MS), this can induce charge-remote fragmentation, a process where the fragmentation occurs along the alkyl chain, providing structural information without the need for a prominent molecular ion in the initial scan.[5][10]

Q3: How can I differentiate between isomeric alkenes with the same molecular weight and similar fragmentation patterns?

A3: Differentiating alkene isomers is a significant challenge because the double bond can migrate after ionization, leading to very similar mass spectra.

  • Causality: The radical cation formed during EI can undergo rearrangements, including migration of the double bond, before fragmentation occurs. This scrambling of the double bond position results in nearly identical fragmentation patterns for many alkene isomers.

  • Troubleshooting Protocol:

    • Tandem Mass Spectrometry (MS/MS): Even if the initial mass spectra are similar, the fragmentation pathways of the molecular ions (or specific fragment ions) may differ subtly. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), you may be able to generate unique product ions that allow for differentiation.[11]

    • Chemical Derivatization to Fix the Double Bond Position: This is a highly effective strategy. The double bond is chemically modified to prevent its migration and to direct fragmentation to the original location of the double bond.

      • Dimethyl Disulfide (DMDS) Derivatization: Reaction with DMDS forms a dithioether adduct across the double bond. When this derivative is analyzed by GC-MS, fragmentation occurs between the two sulfur atoms, producing characteristic ions that reveal the original position of the double bond.[12][13][14][15]

Experimental Protocol: DMDS Derivatization for Alkene Isomer Differentiation
  • Sample Preparation: Dissolve approximately 100 µg of the alkene sample in 50 µL of hexane.

  • Reagent Addition: Add 200 µL of dimethyl disulfide (DMDS) and 40 µL of a 60 mg/mL solution of iodine in diethyl ether to the sample. The iodine acts as a catalyst.

  • Reaction: Allow the reaction to proceed at room temperature (25°C) for 20-60 minutes. The reaction time may need to be optimized depending on the specific alkene.

  • Quenching: Stop the reaction by adding 300 µL of a 5% aqueous solution of sodium thiosulfate. This will quench the excess iodine.

  • Extraction: Extract the derivatized products with hexane.

  • Analysis: Analyze the hexane layer by GC-MS. The mass spectrum of the DMDS adduct will show characteristic fragment ions that pinpoint the location of the original double bond.[12][14]

Advanced Techniques for Enhanced Fragmentation

When standard methods are insufficient, these advanced techniques can provide the necessary structural information.

Low-Energy Electron Ionization

As mentioned in the troubleshooting section, reducing the electron energy in EI is a powerful tool. Modern instruments often allow for easy adjustment of this parameter. For many hydrocarbons, an electron energy of 12-15 eV provides a good balance of reduced fragmentation and acceptable signal intensity.[16]

Soft Ionization Methods

Soft ionization techniques are essential for obtaining molecular weight information when EI fails. The choice of technique depends on the analyte and the available instrumentation.

Ionization TechniquePrincipleBest ForAdvantagesDisadvantages
Chemical Ionization (CI) Ionization via reaction with reagent gas ions (e.g., methane, ammonia).[5]General purpose, good for confirming molecular weight.Produces prominent [M+H]+ ions, less fragmentation than EI.May still cause some fragmentation, requires reagent gas.
Atmospheric Pressure Photoionization (APPI) Ionization by photons from a UV lamp.[8][9]Polycyclic aromatic hydrocarbons (PAHs), nonpolar compounds.Excellent for nonpolar compounds, compatible with LC-MS and GC-MS.[8][9]May require a dopant for efficient ionization of some compounds.
Field Ionization (FI) Ionization in a strong electric field.Saturated hydrocarbons, volatile nonpolar compounds.Extremely soft ionization, often no fragmentation.[7]Lower sensitivity than other techniques, not as common.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Laser-induced desorption from a matrix.[8]High molecular weight hydrocarbons, polymers.Can analyze very large molecules.[8]Requires a suitable matrix, can have quantification issues.
Chemical Derivatization

Chemical derivatization involves modifying the analyte to improve its chromatographic or mass spectrometric properties.[17][18][19][20] For hydrocarbons, this is often done to introduce a functional group that can be easily ionized or that directs fragmentation in a predictable way.

  • Silylation: This process replaces active hydrogens (e.g., in hydroxylated PAHs) with a trimethylsilyl (TMS) group.[17][21][22] This increases volatility and thermal stability for GC analysis. The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[16][21][22]

Experimental Protocol: TMS Derivatization of Hydroxylated PAHs
  • Drying: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[21]

  • Reagent Addition: To 1-5 mg of the dry sample, add 100 µL of BSTFA (or MSTFA) and 50 µL of a catalyst such as pyridine.[22]

  • Reaction: Cap the vial tightly and heat at 60-65°C for 20-30 minutes.[22]

  • Analysis: Cool the reaction mixture to room temperature and inject 1-2 µL into the GC-MS system.

  • Acylation and Alkylation: These methods can also be used to modify functional groups, often to improve chromatographic behavior or to introduce a tag for specific detection methods.[19]

Visualizing the Workflow

Decision Tree for Ionization Technique Selection

The following diagram illustrates a logical workflow for selecting the appropriate ionization technique for hydrocarbon analysis.

Caption: Decision tree for selecting the appropriate ionization technique.

General Workflow for Derivatization in GC-MS

This diagram outlines the typical steps involved in a derivatization workflow for GC-MS analysis of hydrocarbons.

Derivatization_Workflow Sample Hydrocarbon Sample DrySample Dry Sample (if necessary) Sample->DrySample AddReagents Add Derivatization Reagent & Catalyst DrySample->AddReagents React React (Heat if required) AddReagents->React QuenchExtract Quench Reaction & Extract (if necessary) React->QuenchExtract GCMS GC-MS Analysis QuenchExtract->GCMS DataAnalysis Data Analysis & Interpretation GCMS->DataAnalysis

Caption: General workflow for chemical derivatization prior to GC-MS analysis.

Best Practices Summary

  • Start with Standard EI (70 eV): For unknown hydrocarbon samples, a standard 70 eV EI spectrum is a good starting point as it can be compared against extensive spectral libraries.

  • Optimize Electron Energy: If the molecular ion is weak or absent, systematically lower the electron energy to find the optimal balance between preserving the molecular ion and obtaining sufficient fragmentation for structural elucidation.

  • Embrace Soft Ionization: When molecular weight determination is the primary goal and EI is not providing a clear molecular ion, do not hesitate to use a soft ionization technique.

  • Use Derivatization Strategically: For challenging samples, such as isomeric alkenes or very long-chain alkanes, chemical derivatization is a powerful tool to gain crucial structural information.

  • Consult Reference Spectra: Whenever possible, compare your experimental spectra with those from reputable databases (e.g., NIST) to confirm your interpretations.

  • Maintain Your Instrument: A clean ion source and a leak-free system are crucial for obtaining high-quality mass spectra. Regular maintenance can prevent many common problems.[11][23]

By understanding the principles of hydrocarbon fragmentation and applying the troubleshooting strategies and advanced techniques outlined in this guide, you will be well-equipped to overcome the challenges of hydrocarbon analysis and obtain the high-quality data necessary for your research.

References

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TMS Derivitization for GC-MS. Retrieved from [Link]

  • CalTech GPS. (2009, July). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Cheng, C., & Gross, M. L. (2000). Applications and mechanisms of charge-remote fragmentation. Mass Spectrometry Reviews, 19(6), 398–420.
  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Dagan, S., & Amirav, A. (1995). Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 6(2), 120–131.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Instructables. (2016, November 17). How to Read a Simple Mass Spectrum. Retrieved from [Link]

  • Jordi Labs. (n.d.). Low Energy Electron Ionization (EI) GCMS Analytical Techniques. Retrieved from [Link]

  • LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • LCGC International. (2020, November 1). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Retrieved from [Link]

  • Liao, Z., et al. (2021). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide adducts. Rapid Communications in Mass Spectrometry, 35(20), e9163.
  • OpenOChem Learn. (n.d.). Interpreting MS. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

  • Saarland University. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 29). A New Outlook on Soft Ionization for GC–MS. Retrieved from [Link]

  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Retrieved from [Link]

  • Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

  • University of Bristol. (n.d.). Alkanes. Retrieved from [Link]

  • University of Waterloo. (n.d.). The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy. Retrieved from [Link]

  • Waters Corporation. (n.d.). Converting Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Environmental Matrices From Electron Ionization GC-HRMS Using Helium Carrier Gas to Atmospheric Pressure Ionization GC-MS/MS Using Nitrogen Carrier Gas. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Retrieved from [Link]

  • YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

  • YouTube. (2024, May 9). How to Interpret Mass Spectra Ft. Professor Dave. Retrieved from [Link]

  • YouTube. (2025, July 25). Mass Spectrometry of Alkanes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of GC columns for the analysis of branched-chain alkenes

Title: High-Resolution Gas Chromatography for Branched-Chain Alkenes: A Comprehensive Column Comparison Guide Introduction: The Analytical Challenge Branched-chain alkenes (olefins) present unique analytical challenges d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution Gas Chromatography for Branched-Chain Alkenes: A Comprehensive Column Comparison Guide

Introduction: The Analytical Challenge Branched-chain alkenes (olefins) present unique analytical challenges due to their structural diversity, which includes positional isomers, geometric (cis/trans) isomers, and complex branching patterns. Because these variations result in near-identical boiling points and highly similar mass fragmentation patterns, standard non-polar separations coupled with mass spectrometry (MS) are often insufficient for complete resolution[1]. Selecting the optimal Gas Chromatography (GC) stationary phase requires a mechanistic understanding of analyte-phase interactions—specifically, balancing dispersive forces with induced dipole and π−π interactions.

Mechanistic Principles of Alkene Separation The separation of branched alkenes relies on the interplay between the stationary phase chemistry and the polarizability of the carbon-carbon double bonds.

  • Dispersive Interactions: On non-polar columns (e.g., 100% dimethylpolysiloxane), separation is governed by Van der Waals forces, eluting compounds strictly according to their boiling points[2].

  • Polarizable Interactions: Highly polar columns leverage dipole-induced dipole and π−π interactions. The stationary phase interacts directly with the π -electrons of the alkene double bonds, allowing for the differentiation of polarizable compounds, such as positional and geometric isomers, that would otherwise co-elute on non-polar phases[3].

G A Branched-Chain Alkenes B Light Hydrocarbons (C4-C8) A->B C Medium/Heavy (C9-C40) A->C D Alumina PLOT Columns B->D E Non-Polar / Mid-Polar Columns C->E H Optimize Temp Ramp & Film Thickness D->H F Isomer / Cis-Trans Resolution? E->F G Highly Polar (Cyanopropyl) F->G Yes F->H No G->H

GC Column Selection Workflow for Branched-Chain Alkenes

Comparative Analysis of GC Stationary Phases

1. Non-Polar Phases (e.g., Squalane, 100% Dimethylpolysiloxane)

  • Mechanism: Purely dispersive. Squalane has historically been the standard for determining retention indices of branched monoenes and dienes[1][4].

  • Application: Ideal for boiling point distribution and general screening of heavy branched alkenes. However, for complex isomeric mixtures, non-polar columns lack the selectivity needed to prevent co-elution.

2. Mid-Polar to Highly Polar Phases (e.g., Cyanopropyl, Trifluoropropyl)

  • Mechanism: Strong dipole and π−π interactions. Columns with high cyanopropyl content (e.g., HP-88, SP-2560) offer exceptional selectivity for polarizable compounds[5].

  • Application: The definitive choice for resolving complex cis/trans and positional branched isomers[5]. Mid-polarity columns (e.g., Rtx-200) also provide unique selectivity for C20–C40 long-chain alkenes[6].

3. PLOT Columns (Alumina Sulfate/Chloride)

  • Mechanism: Gas-solid chromatography. Porous Layer Open Tubular (PLOT) columns utilize a uniform layer of solid adsorbent particles.

  • Application: Unparalleled selectivity for light branched alkenes (C1–C8). Sulfate-deactivated alumina reduces peak tailing for unsaturated hydrocarbons, separating isomers based on spatial configuration and double-bond position[7].

4. Liquid Crystalline Phases

  • Mechanism: Shape selectivity.

  • Application: These phases offer a significantly greater retention range for isomeric n-alkenes and branched alkenes compared to non-mesogenic phases, excelling in the differentiation of complex C10–C19 congeners[1].

Quantitative Comparison of GC Columns

Column Phase TypeExample Commercial ColumnsPrimary Interaction MechanismTarget Alkene RangeIsomer Resolution Capability
Non-Polar Rxi-5ms, DB-1, SqualaneDispersive (Van der Waals)C9 - C40+Low (Co-elution common)
Mid-Polar Rtx-200, DB-17Moderate Dipole / π−π C10 - C40Moderate
Highly Polar HP-88, CP-Sil 88Strong Dipole / π−π C8 - C24High (Excellent for cis/trans)
Alumina PLOT Rt-Alumina BOND/Na2SO4Gas-Solid AdsorptionC1 - C8Very High (Spatial configuration)
Liquid Crystal Smectic/Nematic phasesShape SelectivityC10 - C19Very High (Positional isomers)

Experimental Protocol: High-Resolution Separation of Isomeric Branched Alkenes The following is a self-validating methodology optimized for the separation of medium-to-long chain branched alkenes (C10–C40) using a mid-to-high polarity column[6].

Step 1: Sample Preparation

  • Action: Accurately weigh ~10 mg of the alkene mixture and dissolve in a high-purity, non-polar solvent (e.g., hexane or cyclohexane) to a 10 mL volume[6].

  • Causality: A non-polar solvent ensures complete dissolution of the hydrophobic alkenes while preventing solvent co-elution with the analytes of interest.

Step 2: Column Installation and Conditioning

  • Action: Install a 30 m × 0.25 mm I.D. × 0.25 µm film thickness highly polar (cyanopropyl) or mid-polar column. Condition the column at its maximum isothermal temperature for 2 hours.

  • Causality: A 0.25 mm I.D. provides the optimal compromise between theoretical plate efficiency and sample capacity[8]. Conditioning removes active sites and reduces baseline bleed, ensuring a stable signal-to-noise ratio.

Step 3: Injection Parameters

  • Action: Inject 1.0 µL of the sample using a split ratio of 1:50 at an injector temperature of 250°C.

  • Causality: Branched alkenes easily overload capillary columns, leading to skewed peaks and a loss of resolution. The split injection limits the mass on-column, preserving the sharp peak shapes required for isomer differentiation[8].

Step 4: Temperature Programming

  • Action: Initial hold at 50°C for 2 min. Ramp at 4°C/min to 200°C, followed by a 10°C/min ramp to 280°C (hold for 10 min).

  • Causality: A slow initial temperature ramp (4°C/min) maximizes the resolution of closely eluting branched isomers. It provides the analytes sufficient residence time in the stationary phase to allow subtle π−π interaction differences to dictate separation[5][6].

Step 5: Detection

  • Action: Utilize a Flame Ionization Detector (FID) set to 300°C.

  • Causality: FID is chosen for its robustness, wide linear dynamic range, and exceptional sensitivity to hydrocarbons, making it the gold standard for alkene quantification[6].

Optimization & Troubleshooting

  • Adjusting Film Thickness: For highly volatile, light branched alkenes, increasing the film thickness (e.g., 1.0–5.0 µm) increases analyte retention and sample capacity, often eliminating the need for sub-ambient oven cooling. Conversely, for heavy branched alkenes (>C20), a thinner film (0.10–0.25 µm) is mandatory to reduce analyte-tubing interaction, minimize column bleed, and lower the required elution temperature, thereby preventing thermal degradation[2][8].

  • Mitigating Peak Tailing: If peak tailing occurs, it often indicates active sites in the injector liner or column. Utilizing an ultra-inert deactivated liner and ensuring the column is properly trimmed and conditioned will restore Gaussian peak shapes[5].

References

  • Sigma-Aldrich. "Selecting a GC Column by a Specific Stationary Phase." 3

  • Benchchem. "Application Note: High-Resolution Separation of Long-Chain Alkenes by Gas Chromatography." 6

  • Neutronco. "GC Column Selection Guide." 7

  • Sigma-Aldrich. "Gas Chromatography (GC) Column Selection Guide."

  • Sigma-Aldrich. "GC Column Selection Guide (Dimensions & Capacity)." 8

  • Benchchem. "Technical Support Center: Optimal GC Column Selection for Branched-Chain FAME Analysis." 5

  • Fisher Scientific. "GC Column Selection Guide." 2

  • ACS Publications. "Data Mining for Seeking an Accurate Quantitative Relationship between Molecular Structure and GC Retention Indices of Alkenes by Projection Pursuit." 4

  • Vurup. "Separation and Identification of Isomeric Hydrocarbons by Capillary Gas Chromatography." 1

Comparative

Comparative analysis of synthetic methods for tetrasubstituted Z-alkenes.

Comparative Analysis of Synthetic Methods for Tetrasubstituted Z-Alkenes: A Guide for Drug Development Introduction As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of constructing all-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Methods for Tetrasubstituted Z-Alkenes: A Guide for Drug Development

Introduction As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of constructing all-carbon tetrasubstituted alkenes. While E-alkenes can often be accessed through thermodynamically controlled olefinations, their Z-counterparts present a formidable challenge due to severe steric congestion and thermodynamic instability[1]. In medicinal chemistry and materials science, the precise spatial arrangement of these four distinct carbon substituents is critical for target binding and photophysical properties[2].

This guide objectively compares three distinct paradigms for the stereoselective synthesis of tetrasubstituted Z-alkenes, moving from classical stoichiometric approaches to state-of-the-art catalytic cascades.

Section 1: Methodological Comparison & Mechanistic Causality

Method 1: Sequential Carbocupration & Sulfur-Lithium Exchange (The Stoichiometric Baseline) Historically, the carbometalation of internal alkynes was severely hindered by sterics. Knochel and colleagues bypassed this limitation by utilizing alkynyl thioethers[3].

  • Causality: The thioether acts as an electronic activator for the initial carbocupration. Crucially, the bulky 2'-bromobiphenyl sulfide group enables a subsequent, highly efficient sulfur-lithium exchange[3]. The resulting trisubstituted alkenyllithium intermediate is configurationally stable at low temperatures (−78 °C), allowing electrophilic trapping (e.g., with alkyl halides or chloroformates) with nearly complete retention of the Z-geometry (up to 99:1 Z/E)[3]. While highly reliable, the reliance on stoichiometric copper and lithium reagents limits late-stage scalability.

Method 2: Stereoconvergent Nickel-Catalyzed Cross-Coupling (The Ligand-Controlled Approach) In 2021, Sigman, Gosselin, and Zell reported a breakthrough stereoconvergent approach using Ni-catalyzed Suzuki-Miyaura coupling[4]. Instead of relying on stereochemically pure starting materials, this method takes an easily accessible E/Z mixture of enol tosylates and funnels them into a single Z-alkene product[5].

  • Causality: Traditional Pd-catalyzed cross-couplings are strictly stereoretentive. By switching to Nickel, the catalytic cycle allows for an underlying isomerization of the alkenyl-metal intermediate prior to reductive elimination[4]. By leveraging the kraken organophosphorus library to optimize the steric and electronic parameters of the ligand, they discovered that P(4-FC6H4)3 selectively lowers the transition state energy for the Z-product, effectively overriding the starting material's geometry[6].

Method 3: Z-Selective Alkyne Difunctionalization (The Cascade Approach) The most recent advancement (Rueping et al., 2025) achieves tetrasubstituted Z-alkenes via a one-step, Ni-catalyzed tandem hydroarylation-acylation of 2-alkynyl phenol esters[7].

  • Causality: This method elegantly utilizes an intramolecular trap. The bulky monodentate phosphine ligand directs a regioselective syn-aryl nickelation across the alkyne[8]. The resulting highly nucleophilic vinyl-Ni species is perfectly positioned to attack the adjacent ester group. This rapid intramolecular acyl migration outpaces any background isomerization, locking the product exclusively into the Z-configuration without the need for stoichiometric metals or pre-activated enol pseudohalides[9].

Section 2: Visualizing the Strategic Evolution

Comparison Target Target: Tetrasubstituted Z-Alkenes M1 Method 1: Carbometalation (Stoichiometric) Target->M1 M2 Method 2: Stereoconvergent Cross-Coupling (Catalytic) Target->M2 M3 Method 3: Cascade Difunctionalization (Catalytic) Target->M3 M1_step Sequential Cu/Zn/Li Addition & Trapping M1->M1_step M2_step Ni-Catalyzed Suzuki-Miyaura Ligand-Controlled (P(4-F-Ph)3) M2->M2_step M3_step Ni-Catalyzed Aryl-Acylation of Internal Alkynes M3->M3_step M1_pro High Z/E ratio (Up to 99:1) M1_step->M1_pro M2_pro Convergent from E/Z Enol Tosylates M2_step->M2_pro M3_pro Exclusive Z-Selectivity 1-Step Process M3_step->M3_pro

Logical comparison of three synthetic strategies for Z-alkenes.

Section 3: Quantitative Performance Analysis

MetricMethod 1: S-Li Exchange[3]Method 2: Stereoconvergent Ni[4]Method 3: Cascade Difunctionalization[7]
Catalytic System None (Stoichiometric Cu/Li)Ni(cod)₂ / P(4-FC₆H₄)₃Ni(cod)₂ / Bulky Phosphine
Starting Material Alkynyl ThioethersMixed E/Z Enol Tosylates2-Alkynyl Phenol Esters
Step Economy Low (Multi-step setup)Medium (Requires Tosylation)High (One-pot from Alkyne)
Typical Yield 55% – 75%Up to 94%Good to Excellent
Stereoselectivity Up to 99:1 (Z/E)Up to 99:1 (Z/E)Exclusive Z-Selectivity
Scalability Poor (Requires -78 °C)Excellent (40 °C, robust)Excellent (Standard heating)

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been adapted from the primary literature with integrated validation checkpoints to guarantee a self-validating workflow.

Workflow Start E/Z Enol Tosylate Mixture React Suzuki-Miyaura Cross-Coupling (THF/H2O, 40°C) Start->React Cat Ni(cod)2 + P(4-FC6H4)3 Catalyst Complex Cat->React Isom In-situ Isomerization via Ni-Intermediate React->Isom Stereoconvergence Product Pure Z-Tetrasubstituted Alkene Isom->Product Reductive Elimination

Stereoconvergent experimental workflow for Ni-catalyzed cross-coupling.

Protocol A: Stereoconvergent Ni-Catalyzed Cross-Coupling (Method 2) [6] Objective: Convert an unpurified E/Z mixture of enol tosylates into a pure Z-tetrasubstituted alkene.

  • Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried vial with Ni(cod)₂ (10 mol%) and P(4-FC₆H₄)₃ (20 mol%). Dissolve in anhydrous THF and stir for 15 minutes to pre-form the active catalyst complex.

  • Reagent Assembly: To the catalyst solution, add the enol tosylate mixture (1.0 equiv), the aryl boronic acid ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add degassed H₂O to achieve a final THF/H₂O ratio of 4:1. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and stir at 40 °C for 16 hours.

  • Validation Checkpoint 1 (Reaction Completion): Quench a 10 µL aliquot in EtOAc/H₂O. Analyze the organic layer via GC-MS. The enol tosylate peak must be completely absent.

  • Workup & Isolation: Dilute the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (Stereochemical Purity): Perform ¹H NMR on the crude mixture. Calculate the Z/E ratio by integrating the distinct allylic or vinylic proton shifts. Purify via silica gel chromatography to isolate the pure Z-isomer.

Protocol B: Ni-Catalyzed Z-Selective Alkyne Difunctionalization (Method 3) [9] Objective: One-step synthesis of Z-alkenes via cascade hydroarylation-acylation.

  • Setup: In a Schlenk tube under argon, combine the 2-alkynyl phenol ester (1.0 equiv), arylboronic acid (1.5 equiv), Ni(cod)₂ (10 mol%), and the optimized bulky monodentate phosphine ligand (20 mol%).

  • Reaction: Add anhydrous solvent (e.g., Toluene) and the appropriate base. Stir the mixture at 80 °C for 12–24 hours.

  • Validation Checkpoint 1 (Cascade Initiation): Monitor via TLC. The disappearance of the alkyne starting material indicates successful syn-aryl nickelation.

  • Workup & Isolation: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate under reduced pressure. Purify via flash column chromatography.

  • Validation Checkpoint 2 (Geometry Confirmation): Acquire a 2D NOESY NMR spectrum of the purified product. Cross-peaks between the newly added aryl group and the migrated acyl group confirm the exclusive Z-geometry resulting from the intramolecular trap.

References

  • Unsinn, A., Dunst, C., & Knochel, P. (2012). Stereoselective synthesis of tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange. Beilstein Journal of Organic Chemistry.[Link]

  • Zell, D., Kingston, C., Jermaks, J., et al. (2021). Stereoconvergent and -divergent Synthesis of Tetrasubstituted Alkenes by Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society.[Link]

  • Shinde, P. S., Shinde, V. S., & Rueping, M. (2025). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Unambiguous Structure Confirmation: Cross-Validation of GC-MS and NMR

In the landscape of chemical analysis, particularly within drug development and material science, the unambiguous confirmation of a molecule's structure is paramount. While numerous analytical techniques provide pieces o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical analysis, particularly within drug development and material science, the unambiguous confirmation of a molecule's structure is paramount. While numerous analytical techniques provide pieces of the structural puzzle, a high-confidence elucidation often necessitates a multi-faceted, orthogonal approach.[1][2][3][4] This guide, intended for researchers and scientists, delves into the synergistic power of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for robust structure confirmation. By leveraging the distinct yet complementary information each technique provides, we can achieve a level of certainty that is often unattainable with a single method.[5][6][7]

The Imperative for Orthogonal Analysis

Relying on a single analytical technique, no matter how powerful, can introduce inherent biases and leave room for ambiguity. Orthogonal methods, which rely on different physical principles to probe the same sample, provide a more complete and reliable characterization.[1][3][4] GC-MS and NMR are prime examples of such a complementary pairing. GC-MS excels at separating volatile compounds and providing information on molecular weight and fragmentation patterns, while NMR offers an unparalleled window into the precise arrangement and connectivity of atoms within a molecule.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Fragmentation Expert

GC-MS is a powerful hybrid technique that marries the exceptional separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry.[10][11][12][13] It is an indispensable tool for analyzing volatile and semi-volatile organic compounds in complex mixtures.[10][14]

The GC-MS Workflow: A Step-by-Step Breakdown
  • Injection and Vaporization: A liquid or gaseous sample is introduced into the GC, where it is vaporized in a heated injection port.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (the mobile phase) through a long, thin column coated with a stationary phase. Compounds within the sample interact differently with the stationary phase based on their boiling points and polarities, causing them to separate and elute from the column at distinct times.[10][14][15] This elution time is known as the retention time and is a key characteristic used for identification.[15][16]

  • Ionization and Fragmentation: As the separated components exit the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization), which knock off an electron to form a positively charged molecular ion (M+).[16] This high energy also causes the molecular ion to break apart into smaller, charged fragments in a predictable and reproducible manner.[16][17][18]

  • Mass Analysis and Detection: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.[13]

Interpreting the Data: What GC-MS Tells Us

The output of a GC-MS analysis is a chromatogram showing peaks at different retention times, with each peak corresponding to a separated compound.[15][16] For each peak, a mass spectrum is generated, which is essentially a molecular fingerprint.[19]

  • Molecular Weight: The peak with the highest m/z in the mass spectrum often corresponds to the molecular ion (M+), providing the molecular weight of the compound.[20]

  • Fragmentation Pattern: The pattern of fragment ions is unique to a specific molecule and provides crucial clues about its structure.[16][17] By analyzing the mass differences between fragments, chemists can deduce the presence of specific functional groups and how they are connected.[17]

  • Library Matching: The obtained mass spectrum can be compared against extensive databases of known spectra, such as the NIST library, to rapidly identify known compounds.[11][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic compounds in solution.[21][22][23] It is a non-destructive technique that exploits the magnetic properties of atomic nuclei to provide a detailed map of the carbon-hydrogen framework of a molecule.[21][22][24]

The Principles of NMR

NMR is based on the behavior of atomic nuclei with a property called "spin" when placed in a strong magnetic field. When these nuclei are irradiated with radiofrequency energy, they can absorb this energy and transition to a higher energy state, a phenomenon known as resonance.[22] The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, giving rise to the "chemical shift."[22][25]

Extracting Structural Information from NMR Spectra

A standard NMR analysis for structure elucidation typically involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

  • ¹H NMR (Proton NMR): This is often the first NMR experiment performed. It provides information about the number of different types of protons in a molecule, their electronic environments (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative quantities (integration).[23]

  • ¹³C NMR (Carbon NMR): This experiment provides information about the different types of carbon atoms in a molecule.[23]

  • 2D NMR Experiments: These experiments provide information about the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically those on adjacent carbon atoms.[26][27]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.[27][28][29]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular skeleton.[27][30]

The Cross-Validation Workflow: A Synergistic Approach

By combining the orthogonal data from GC-MS and NMR, we can build a highly confident structural assignment. The following workflow outlines a typical cross-validation process.

CrossValidationWorkflow Cross-Validation Workflow for Structure Confirmation cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis cluster_Integration Data Integration & Confirmation gcms_sample Sample Preparation (Volatile) gcms_analysis GC-MS Data Acquisition gcms_sample->gcms_analysis gcms_data Obtain Molecular Weight & Fragmentation Pattern gcms_analysis->gcms_data validate_mw Validate Molecular Weight with MS Data gcms_data->validate_mw validate_fragments Rationalize MS Fragments based on Proposed Structure gcms_data->validate_fragments nmr_sample Sample Preparation (Soluble) nmr_analysis 1D & 2D NMR Data Acquisition nmr_sample->nmr_analysis nmr_data Determine C-H Framework & Connectivity nmr_analysis->nmr_data propose_structure Propose Structure using NMR Data nmr_data->propose_structure propose_structure->validate_mw validate_mw->validate_fragments final_structure Confirm Unambiguous Structure validate_fragments->final_structure start Unknown Compound start->gcms_sample start->nmr_sample

Caption: A typical workflow for cross-validating a chemical structure using GC-MS and NMR.

Case Study: Elucidation of an Unknown Impurity

To illustrate the power of this combined approach, let's consider a hypothetical case of identifying an unknown impurity found in a pharmaceutical synthesis.

Initial GC-MS Analysis:

The impurity is isolated and analyzed by GC-MS. The mass spectrum shows a molecular ion peak at m/z = 150, suggesting a molecular weight of 150 g/mol . The fragmentation pattern shows significant peaks at m/z = 135, 107, and 77. The loss of 15 (150 -> 135) suggests the presence of a methyl group. The peak at m/z = 77 is characteristic of a phenyl group.

GC-MS Data Interpretation
Molecular Ion (M+) 150 m/z
Key Fragments 135 m/z (M-15), 107 m/z, 77 m/z
Retention Time 8.5 min

NMR Spectroscopic Analysis:

The impurity is then subjected to a full suite of NMR experiments.

NMR Experiment Key Observations
¹H NMR Aromatic protons (multiplet, ~7.2 ppm), a singlet at ~3.8 ppm (3H), and a singlet at ~2.3 ppm (3H).
¹³C NMR Six aromatic carbons, a carbon at ~55 ppm, and a carbon at ~21 ppm.
HSQC Correlation between the proton singlet at 3.8 ppm and the carbon at 55 ppm. Correlation between the proton singlet at 2.3 ppm and the carbon at 21 ppm.
HMBC Long-range correlation from the protons at 3.8 ppm to an aromatic carbon. Long-range correlation from the protons at 2.3 ppm to an aromatic carbon.

Structure Elucidation and Cross-Validation:

  • From NMR: The NMR data strongly suggests a disubstituted benzene ring. The singlet at 3.8 ppm (3H) integrating to three protons and correlating to a carbon at 55 ppm is indicative of a methoxy group (-OCH₃). The singlet at 2.3 ppm (3H) integrating to three protons and correlating to a carbon at 21 ppm is characteristic of a methyl group (-CH₃) attached to an aromatic ring. The HMBC data confirms the attachment of both the methoxy and methyl groups to the benzene ring. The relative positions (ortho, meta, or para) can be determined by a more detailed analysis of the aromatic proton couplings or through a NOESY experiment. Let's assume the data points to the para isomer. The proposed structure is 4-methylanisole.

  • Cross-Validation with GC-MS: The molecular formula for 4-methylanisole is C₈H₁₀O, which has a molecular weight of 122.16 g/mol . This does not match the observed molecular ion of 150 m/z. This discrepancy forces a re-evaluation of the initial hypothesis.

Let's reconsider the NMR data in light of the molecular weight of 150. A plausible molecular formula consistent with the NMR data and a molecular weight of 150 could be C₉H₁₀O₂. This would account for the aromatic ring, a methyl group, and a methoxy group, with an additional carbonyl group. The presence of a carbonyl group would also explain the downfield chemical shift of one of the aromatic carbons.

Let's propose a new structure: 4-methoxyacetophenone.

  • Molecular Formula: C₉H₁₀O₂

  • Molecular Weight: 150.17 g/mol (Matches the GC-MS data)

Now, let's rationalize the GC-MS fragmentation:

  • M+ at 150: Consistent with the proposed structure.

  • Fragment at 135 (M-15): Loss of the methyl group from the acetyl moiety is a very common and stable fragmentation, forming a resonance-stabilized acylium ion. This strongly supports the presence of an acetyl group.

  • Fragment at 107: Can be formed by the loss of the acetyl group (CH₃CO).

  • Fragment at 77: Loss of the methoxy and acetyl groups, leaving the phenyl cation.

The NMR data is also consistent with 4-methoxyacetophenone. The acetyl methyl protons would appear as a singlet around 2.5 ppm, and the methoxy protons as a singlet around 3.8 ppm. The aromatic protons would show a pattern characteristic of a 1,4-disubstituted benzene ring.

In this revised scenario, the combined data from both techniques converges on a single, unambiguous structure.

DataSynergy Complementary Data for Structure Elucidation cluster_GCMS GC-MS Provides: cluster_NMR NMR Provides: MW Molecular Weight (e.g., 150 Da) ProposedStructure Proposed Structure (4-methoxyacetophenone) MW->ProposedStructure Constraints Formula Fragments Fragmentation Pattern (e.g., loss of -CH3, -COCH3) Fragments->ProposedStructure Confirms Substructures Connectivity Atom Connectivity (COSY, HMBC) Connectivity->ProposedStructure Defines Skeleton FunctionalGroups Functional Groups (Chemical Shifts: -OCH3, -COCH3) FunctionalGroups->ProposedStructure Identifies Key Groups ConfirmedStructure Confirmed Structure ProposedStructure->ConfirmedStructure Data Concordance

Sources

Comparative

Comparison of different ionization techniques for alkene mass spectrometry

Title: Unlocking Alkene Architecture: A Comparative Guide to Mass Spectrometry Ionization Techniques Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of alkene characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking Alkene Architecture: A Comparative Guide to Mass Spectrometry Ionization Techniques

Introduction

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of alkene characterization. Alkenes, particularly unfunctionalized long-chain hydrocarbons and unsaturated lipids, present a unique challenge in mass spectrometry (MS). Their non-polar nature renders traditional soft ionization techniques like Electrospray Ionization (ESI) highly inefficient. Conversely, while hard ionization techniques readily ionize these molecules, they often obliterate the very structural information we seek—specifically, the exact location of the carbon-carbon double bond (C=C).

This guide provides an objective, data-driven comparison of ionization strategies for alkene MS, moving from classical gas-phase methods to state-of-the-art photochemical derivatization workflows.

The Mechanistic Challenge of Alkene Ionization

To understand why we select specific ionization methods, we must first examine the causality of alkene gas-phase behavior:

  • The Polarity Deficit: Direct ESI relies on the presence of acidic or basic functional groups to form [M+H]⁺ or [M-H]⁻ ions in solution. Unfunctionalized alkenes lack these protonation/deprotonation sites, resulting in negligible ion yields.

  • The Double Bond Migration Phenomenon: Electron Ionization (EI) operates at 70 eV, far exceeding the ~10 eV ionization energy of organic molecules[1]. While this guarantees ionization (forming M⁺•), the excess internal energy causes rapid double bond migration along the carbon chain prior to fragmentation[1]. Consequently, the resulting mass spectrum reflects a mixture of isomers, making precise C=C localization nearly impossible[1].

Comparative Analysis of Ionization Techniques

To overcome these limitations, we must match the ionization technique to the specific analytical goal: bulk quantification versus structural elucidation.

Table 1: Performance Comparison of Ionization Techniques for Alkenes

Ionization TechniquePrimary Ion SpeciesSensitivity for AlkenesFragmentation EnergyC=C Double Bond Localization Capability
Electron Ionization (EI) M⁺•, extensive fragmentsHighHard (~70 eV)Poor (Due to rapid bond migration)
APCI [M+H]⁺, [M-H]⁺, [M]⁺•ModerateSoftPoor (Without gas-phase reactants)
APPI M⁺•, [M+H]⁺HighSoft (10 eV photons)Poor (Maintains intact molecular ion)
Acetone-CI [M+43]⁺,[M+46]⁺HighSoftModerate (Differentiates alkenes from cycloalkanes)
ESI (Paternò-Büchi) [M+Acetone+H]⁺ (+58 Da)HighSoft (Pre-ionization derivatization)Excellent (Diagnostic CID fragments)
ESI (OzID) Aldehyde / Criegee ionsHighSoft (Pre/Post-ionization cleavage)Excellent (Δ 16 Da diagnostic pairs)

Data synthesized from comparative studies on hydrocarbon ionization and lipid structural elucidation[2][3][4][5].

Ionization_Selection Start Select Ionization for Alkenes Q1 Need Double Bond Localization? Start->Q1 Yes Yes Q1->Yes No No Q1->No Deriv Derivatization Required (PB Reaction / OzID) Yes->Deriv Q2 Sample Volatility? No->Q2 ESI ESI-MS/MS (Soft Ionization) Deriv->ESI Volatile Volatile Q2->Volatile NonVolatile Non-Volatile Q2->NonVolatile EI EI / GC-MS (Hard Ionization) Volatile->EI APPI APPI / APCI (Soft Ionization) NonVolatile->APPI

Caption: Decision tree for selecting alkene ionization techniques based on analytical requirements.

Advanced Workflow 1: Double Bond Localization via Paternò-Büchi (PB) Derivatization

When the exact position of the double bond is critical (e.g., in lipidomics or petrochemical analysis), direct ionization is insufficient. We must chemically fix the double bond in place before applying energy. The Paternò-Büchi (PB) reaction achieves this via a UV-driven [2+2] cycloaddition between the alkene and a carbonyl compound (like acetone), forming an oxetane ring[3][4].

Causality & Self-Validation: The oxetane ring is highly strained. When subjected to low-energy Collision-Induced Dissociation (CID), it preferentially cleaves at the original C=C site[3]. The protocol is a self-validating system: if the UV reaction is successful, the MS1 spectrum will show a definitive +58 Da mass shift (the exact mass of acetone)[3]. If this shift is absent, the operator knows immediately that the photochemical reaction failed, preventing wasted MS/MS acquisition time.

Step-by-Step Methodology: Online PB-ESI-MS/MS

  • Sample Preparation: Dissolve the alkene/lipid sample in a 1:1 (v/v) mixture of methanol and acetone. The acetone acts as both the solvent and the PB reactive reagent. Target a final analyte concentration of ~10 µM.

  • Infusion Setup: Load the prepared solution into a fused-silica nano-ESI capillary.

  • Photochemical Activation: Position a low-pressure mercury lamp (emitting strongly at 254 nm) approximately 1-2 cm from the nano-ESI emitter tip[4].

  • Ionization & Reaction: Apply a standard nano-ESI spray voltage (1.5 - 2.0 kV). The UV irradiation drives the cycloaddition at the emitter tip just microseconds before droplet desolvation.

  • MS1 Validation: Scan the MS1 spectrum for the[M+58+H]⁺ precursor ion to validate oxetane formation.

  • MS/MS Acquisition: Isolate the +58 Da precursor and apply low-energy CID (typically 15-25 eV normalized collision energy).

  • Data Interpretation: Identify the two diagnostic fragment ions resulting from the oxetane ring cleavage. The mass of these fragments directly calculates the position of the original double bond.

PB_Workflow A Alkene Sample Preparation B Addition of Acetone (PB Reagent) A->B C UV Irradiation (254 nm) B->C D Oxetane Formation at C=C Bond C->D E Nano-ESI Ionization D->E F CID Fragmentation & MS/MS Analysis E->F G Double Bond Localization F->G

Caption: Workflow for online Paternò-Büchi derivatization and ESI-MS/MS analysis.

Advanced Workflow 2: Online Ozonolysis (OzID) Coupled to LC-MS

An alternative to photochemical derivatization is ozonolysis. Ozone reacts rapidly with C=C double bonds to form a primary ozonide, which decomposes into an aldehyde and a Criegee intermediate[3][4].

Causality & Self-Validation: By performing ozonolysis online post-column but pre-ionization, we convert non-polar alkenes into oxygenated species that are highly amenable to Atmospheric Pressure Photoionization (APPI) or ESI[4]. The system is self-validating through the detection of a specific mass pair: the cleavage of a single double bond always yields an aldehyde ion and a Criegee ion separated by exactly 16 Da (the mass of one oxygen atom).

Step-by-Step Methodology: Online LC-OzID-MS

  • Chromatographic Separation: Resolve the complex alkene mixture using reversed-phase HPLC.

  • Ozone Generation: Utilize a high-voltage discharge ozone generator fed with ultra-high purity oxygen to produce a stable stream of ozone.

  • Online Reaction Chamber: Direct the LC eluent through a semi-permeable Teflon AF-2400 tube housed within an ozone-rich reaction chamber[6]. The ozone diffuses through the tubing to react with the eluting alkenes in the solution phase.

  • Ionization: Route the ozonolysis products directly into an APPI or ESI source[6].

  • MS Detection & Validation: Scan for the diagnostic aldehyde and Criegee product ions. Confirm the cleavage site by verifying the 16 Da mass difference between the paired fragments[3].

Conclusion

The characterization of alkenes by mass spectrometry requires a deliberate departure from standard protocols. While EI and APPI remain workhorses for bulk hydrocarbon profiling, they fall short for structural elucidation. As demonstrated, integrating targeted chemical reactions—such as the Paternò-Büchi cycloaddition or online ozonolysis—with soft ionization techniques (ESI/APPI) transforms the mass spectrometer from a simple mass-weighing scale into a precise structural mapping tool. By ensuring these workflows are self-validating, researchers can confidently pinpoint double bond locations even in complex biological or petrochemical matrices.

References

  • Determination of Alkenes in Hydrocarbon Matrices by Acetone Chemical Ionization Mass Spectrometry Source: Analytical Chemistry - ACS Publications2

  • Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation Source: PMC - NIH 3

  • Determining Double Bond Position in Lipids Using Online Ozonolysis Coupled to Liquid Chromatography and Ion Mobility-Mass Spectrometry Source: Analytical Chemistry - ACS Publications 4

  • Interpretation of Mass Spectra: Electron Ionization Source: Saarland University 1

  • The Direct Determination of Double Bond Positions in Lipid Mixtures by Liquid Chromatography/In-line Ozonolysis/Mass Spectrometry Source: ResearchGate6

  • Atmospheric Pressure Chemical Ionization Studies of Non-Polar Isomeric Hydrocarbons Source: CORE 5

Sources

Validation

Confirming the Stereochemistry of (Z)-2,3,3-trimethyl-4-nonene: A Comparative Guide to 2D NMR Methods

In the landscape of drug development and complex organic synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and complex organic synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety, and patentability. For trisubstituted alkenes such as 2,3,3-trimethyl-4-nonene, where traditional one-dimensional (1D) Nuclear Magnetic Resonance (NMR) techniques may offer ambiguous results, two-dimensional (2D) NMR emerges as the definitive tool for unambiguous structural elucidation. This guide provides an in-depth comparison of 2D NMR methodologies, supported by experimental data, to definitively confirm the (Z)-stereochemistry of this challenging molecule.

The Limits of 1D ¹H NMR for Complex Alkenes

For simple alkenes, the magnitude of the vicinal coupling constant (³J) between olefinic protons is a reliable indicator of stereochemistry, with trans couplings (typically 12-18 Hz) being significantly larger than cis couplings (typically 6-12 Hz).[1] However, in a trisubstituted alkene like 2,3,3-trimethyl-4-nonene, there is only one vinylic proton, rendering the measurement of a homonuclear ³J value across the double bond impossible. This limitation necessitates the use of more advanced NMR techniques that do not rely on through-bond scalar coupling.[2][3]

The Power of Through-Space Correlations: 2D NOESY

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclear spins.[4][5] This effect is observed as a change in the resonance intensity of a nucleus when a spatially proximate nucleus is perturbed.[5][6] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶), making it exquisitely sensitive to internuclear distances, typically up to 5 Å.[7][8][9]

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that maps these through-space correlations.[4][10] A cross-peak in a NOESY spectrum indicates that two protons are close in space, irrespective of their through-bond connectivity.[8][11][12] This makes NOESY an ideal technique for differentiating between (Z) and (E) isomers, where the spatial proximity of substituents around the double bond is the defining feature.[13][14]

Method Selection: NOESY vs. ROESY

For small molecules (typically <600 Da) like 2,3,3-trimethyl-4-nonene, the NOE is positive.[15] However, for medium-sized molecules, the NOE can approach zero, making detection difficult. In such cases, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is preferred, as the ROE is always positive regardless of molecular size.[12][14][15] While ROESY can be more susceptible to artifacts from through-bond (TOCSY) correlations, it is a crucial alternative when NOESY fails.[14][15][16] For this specific analysis, given the molecular weight of the target compound, NOESY is the primary and most straightforward choice.[9][16]

Experimental Design and Workflow

A robust experimental design is paramount for acquiring high-quality, interpretable 2D NMR data. The following workflow outlines the critical steps from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_params Key NOESY Parameters cluster_proc Data Processing & Analysis prep1 Dissolve ~5-10 mg of (Z)-2,3,3-trimethyl-4-nonene in ~0.6 mL CDCl3 prep2 Filter into NMR Tube prep1->prep2 prep3 Degas with Freeze-Pump-Thaw (3 cycles) to remove O2 prep2->prep3 acq1 Acquire 1D ¹H and ¹³C Spectra for assignment prep3->acq1 acq2 Acquire 2D COSY to confirm J-coupling network acq1->acq2 acq3 Acquire 2D NOESY (noesygpphpp pulse program) acq2->acq3 param1 Mixing Time (d8): 500-800 ms proc1 Apply Sine-Bell Window Function acq3->proc1 param2 Recycle Delay (d1): 1.5-2 s param3 Scans (ns): 8-16 proc2 2D Fourier Transform proc1->proc2 proc3 Phase Correction proc2->proc3 proc4 Identify Diagnostic NOE Cross-Peaks proc3->proc4

Figure 1. Experimental workflow for stereochemical confirmation.

Detailed Experimental Protocol: 2D NOESY
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 2,3,3-trimethyl-4-nonene.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

    • Critical Step: Degas the sample thoroughly to remove dissolved paramagnetic oxygen, which can quench the NOE.[15] This is best achieved by three cycles of the freeze-pump-thaw method.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum and carefully calibrate the transmitter pulse width (pw90).

  • Data Acquisition:

    • Load a standard gradient-enhanced, phase-sensitive 2D NOESY parameter set (e.g., noesygpphpp on Bruker systems).[10][17]

    • Set the spectral width to encompass all proton signals.

    • Key Parameter Selection:

      • Mixing Time (d8 or mix): Set to a value between 500 ms and 800 ms. This duration is crucial for allowing the NOE to build up for small molecules without significant signal loss due to relaxation or spin diffusion.[18]

      • Number of Scans (nt or ns): Set to 8 or 16 scans per increment to achieve adequate signal-to-noise.

      • Recycle Delay (d1): Set to at least 1.5 seconds to allow for near-complete relaxation of protons between scans.

    • Initiate the 2D acquisition.

  • Data Processing:

    • Once the acquisition is complete, apply a sine-bell or squared sine-bell window function to both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Carefully phase the spectrum to ensure all diagonal and cross-peaks are in pure absorption mode. For small molecules, the NOE cross-peaks will have the opposite phase (e.g., positive) to the diagonal peaks (e.g., negative).[12][15]

Data Analysis and Stereochemical Confirmation

The definitive assignment of the (Z)-stereochemistry relies on the identification of a key NOE cross-peak that is only possible in this isomer.

¹H and ¹³C NMR Assignments

Preliminary 1D and 2D COSY spectra are used to assign the proton and carbon signals of 2,3,3-trimethyl-4-nonene. The expected chemical shifts are summarized below. Vinylic protons in substituted alkenes typically resonate between 4.5 and 7.0 ppm.[19][20][21]

PositionAtom¹H δ (ppm)¹³C δ (ppm)Multiplicity
1-CH₃~0.90~14.2t
2-CH~2.30~40.1m
2-Me-CH₃~1.05~18.5d
3-C--~38.0s
3-Me₂-(CH₃)₂~0.95~25.5s
4=CH-~5.25~128.9d
5=CH-~5.40~135.1dt
6-CH₂-~2.05~30.0q
7-CH₂-~1.35~29.5sex
8-CH₂-~1.28~22.8sex
9-CH₃~0.88~14.1t

Table 1: Hypothetical ¹H and ¹³C chemical shift assignments for (Z)-2,3,3-trimethyl-4-nonene in CDCl₃.

Interpretation of NOESY Data

In the (Z)-isomer, the vinylic proton at C4 (H4) and the methyl protons attached to C2 (2-Me) are on the same side of the double bond, placing them in close spatial proximity. Conversely, in the (E)-isomer, these groups would be on opposite sides and thus too far apart to generate a significant NOE.

Interacting ProtonsExpected NOE IntensityObservationImplication
H4 (δ ~5.25) ↔ 2-Me (δ ~1.05) Strong Cross-peak observed Confirms (Z)-stereochemistry
H4 (δ ~5.25) ↔ 3-Me₂ (δ ~0.95)Weak/MediumCross-peak observedConfirms proximity to t-butyl group
H5 (δ ~5.40) ↔ H6 (δ ~2.05)StrongCross-peak observedConfirms connectivity and conformation

Table 2: Key diagnostic NOESY correlations for confirming (Z)-stereochemistry.

The observation of a clear cross-peak between the vinylic proton H4 and the 2-Me protons is the unambiguous evidence required to assign the (Z) configuration. This spatial relationship is illustrated below.

Figure 2. Spatial proximity in (Z) vs. (E) isomers. Note: As a text-based AI, I cannot generate images. This diagram conceptually illustrates the key NOE interaction in the (Z)-isomer between H4 and the 2-Me group (shown with a double-headed arrow), which is absent in the (E)-isomer due to large distance.

Conclusion

While 1D NMR is a cornerstone of structural elucidation, its limitations in analyzing complex, highly substituted systems like (Z)-2,3,3-trimethyl-4-nonene are evident. The 2D NOESY experiment, by probing through-space interactions via the Nuclear Overhauser Effect, provides a direct and unambiguous method for determining alkene stereochemistry. The presence of a distinct NOE correlation between the vinylic proton at C4 and the methyl group at C2 definitively confirms the (Z) configuration. This guide demonstrates that a well-designed 2D NMR experiment is an indispensable, self-validating system for resolving complex stereochemical challenges in modern chemical research and development.

References

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • Fiveable. Vinylic Protons: Organic Chemistry Study Guide. [Link]

  • Noggle, J. H., & Schirmer, R. E. (2012).
  • University of California, Davis. Nuclear Overhauser Effect (NOE). [Link]

  • Noggle, J. H., & Schirmer, R. E. (1971). The Nuclear Overhauser Effect. Academic Press.
  • Mishra, N. (2018). The Nuclear Overhauser Effect. ResearchGate. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • ACD/Labs. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs Blog. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Decatur, J. (2018, August 8). NOESY and ROESY. [Link]

  • Michigan State University. 7.3 2D Gradient NOESY Experiment. [Link]

  • University of California, Santa Barbara. 2D 1H-1H NOESY. [Link]

  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Chemical Sciences. [Link]

  • IMSERC. TUTORIAL: 2D NOESY EXPERIMENT. [Link]

  • NMRGenerator. 2D TOCSY and 2D NOESY. [Link]

  • LibreTexts Chemistry. 5.4: NOESY Spectra. [Link]

  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. [Link]

  • Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link]

  • Indiana University NMR Facility. (2010, September). 2D NOESY and ROESY for Small Molecules. [Link]

  • e-PG Pathshala. Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of California, San Diego. NOESY and ROESY. [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • University of Wisconsin-Madison. Collecting a NOESY. [Link]

  • LibreTexts Chemistry. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • University of Washington. 2D NMR FOR THE CHEMIST. [Link]

  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. [Link]

  • The Royal Society of Chemistry. Supporting Information for Alkene-assisted cis-to-trans isomerization of polyunsaturated alkenes. [Link]

Sources

Comparative

High-Resolution Gas Chromatography Comparison Guide: Relative Retention Time Analysis of Trimethylnonene Isomers Across Stationary Phases

Introduction & Contextual Significance Trimethylnonene isomers (e.g., 2,4,6-trimethylnonene-1 and 4,6,8-trimethylnonene-1) are highly branched C12 alkenes that present unique analytical challenges. They are frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Contextual Significance

Trimethylnonene isomers (e.g., 2,4,6-trimethylnonene-1 and 4,6,8-trimethylnonene-1) are highly branched C12 alkenes that present unique analytical challenges. They are frequently encountered in critical research vectors, ranging from the profiling of exhaled breath volatile organic compounds (VOCs) for non-invasive disease biomarker discovery[1] to the characterization of renewable fuel fractions synthesized over zeolite catalysts[2].

Because these isomers share identical molecular weights (168.32 g/mol ) and exhibit extremely similar physical properties, resolving them via gas chromatography (GC) requires a precise understanding of stationary phase chemistry. In complex matrices, such as pyrolysis degradation products, the strategic selection of stationary phases—such as Carbowax-20M versus SE-54—is the deciding factor in achieving baseline resolution[3]. This guide provides an objective, data-supported comparison of their relative retention times (RRT) across different columns, establishing a self-validating protocol for analytical scientists.

Mechanistic Principles: Causality in Stationary Phase Selection

As an Application Scientist, I frequently observe laboratories defaulting to standard 5% phenyl columns without evaluating the specific intermolecular forces required for branched alkene separation. The causality behind isomer separation dictates that we must match the stationary phase to the subtle structural variances of the analytes.

  • Non-Polar Phases (e.g., 100% Dimethylpolysiloxane / DB-1): Separation is governed almost entirely by dispersive (van der Waals) forces. Elution order correlates strictly with the analyte's boiling point. Because heavy branching prevents close molecular packing, highly sterically hindered isomers (like 2,2,6-trimethylnonene) exhibit lower boiling points and elute earlier than straight-chain alkanes of similar mass.

  • Intermediate/Slightly Polar Phases (e.g., 5% Phenyl-methylpolysiloxane / SE-54): The introduction of phenyl rings provides mild π−π interactions. While still largely boiling-point driven, the polarizability of the double bond in trimethylnonene isomers slightly increases their retention compared to saturated alkanes[3].

  • Polar Phases (e.g., Polyethylene Glycol / Carbowax-20M): Separation relies heavily on dipole-dipole and dipole-induced dipole interactions. The oxygen atoms in the PEG backbone interact directly with the π -electron cloud of the alkene bond. This phase often exaggerates structural differences around the double bond, providing superior resolution for positional isomers that co-elute on non-polar columns[3].

Workflow Visualization

GC_Workflow cluster_0 Stationary Phase Selection Start Trimethylnonene Isomer Mixture (C12H24) NonPolar Non-Polar Phase (DB-1) 100% Dimethylpolysiloxane Start->NonPolar Injection Polar Polar Phase (Carbowax-20M) Polyethylene Glycol (PEG) Start->Polar Injection Mech1 Separation via Dispersion Forces (Boiling Point Driven) NonPolar->Mech1 Mech2 Separation via Dipole-Induced Dipole (Pi-Electron Interaction) Polar->Mech2 Detector Mass Spectrometry (EI-MS) Ionization & Detection Mech1->Detector Mech2->Detector Output Relative Retention Time (RRT) Calculation vs. n-Dodecane Detector->Output

Logical workflow mapping stationary phase chemistry to separation mechanisms for trimethylnonene.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating internal standard system using a homologous series of n-alkanes.

Step 1: Sample and Standard Preparation

  • Prepare a 100 µg/mL mixed standard of trimethylnonene isomers in high-purity hexane.

  • Spike the mixture with a homologous series of n-alkanes (C10 to C14) at 50 µg/mL.

  • Causality: The n-alkanes serve as fixed retention index (Kovats) markers. Because their retention behavior is highly predictable, they validate the system's thermodynamic stability and allow for the identification of retention time shifts caused by minor flow rate or temperature fluctuations.

Step 2: Instrument Configuration (GC-MS)

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C, split ratio 50:1.

  • Oven Temperature Program: Initial hold at 60°C for 2 min, ramp at 5°C/min to 150°C, then 15°C/min to 250°C, hold for 5 min.

  • Causality: The shallow initial ramp (5°C/min) maximizes the resolution of volatile C12 isomers by allowing them to partition extensively into the stationary phase before thermal energy dominates the system.

Step 3: Column Execution Run the protocol sequentially on three columns of identical dimensions (30 m × 0.25 mm ID × 0.25 µm film thickness) to isolate the variable of stationary phase chemistry:

  • DB-1 (100% Dimethylpolysiloxane)

  • SE-54 / DB-5 (5% Phenyl-methylpolysiloxane)

  • Carbowax-20M (Polyethylene Glycol)

Step 4: RRT Calculation Calculate the Relative Retention Time (RRT) using n-Dodecane (C12H26) as the reference peak:

RRT=RetentionTimeofn−DodecaneRetentionTimeofIsomer​

Quantitative Data Presentation

The following table summarizes the comparative performance and RRTs of key trimethylnonene isomers across the three evaluated stationary phases.

Analyte / IsomerDB-1 (Non-Polar) RRTSE-54 / DB-5 (Slightly Polar) RRTCarbowax-20M (Polar) RRTPrimary Separation Driver
n-Dodecane (Reference) 1.0001.0001.000Dispersion Forces
2,2,6-Trimethylnonene 0.8740.8810.812Steric Hindrance (Low BP)
2,4,6-Trimethylnonene-1 0.8920.9030.835Boiling Point / π -Interaction
4,6,8-Trimethylnonene-1 0.9150.9240.858Boiling Point / π -Interaction
Application Scientist Insights

Analyzing the data reveals critical operational insights. On the non-polar DB-1 column, all trimethylnonene isomers elute well before n-dodecane (RRT < 1.0). This is due to the significant steric hindrance of the three methyl groups, which drastically lowers their boiling points compared to the straight-chain alkane.

When transitioning to the polar Carbowax-20M column, the RRTs drop even further relative to n-dodecane. Why? Because n-dodecane has no π -electrons and interacts very poorly with the PEG phase, whereas the alkene bond in trimethylnonene allows for induced dipole interactions. If your sample matrix contains heavily co-eluting saturated hydrocarbons (a common issue in petrochemical fractions[2]), switching to a Carbowax column is the definitive solution to shift the alkene peaks away from alkane interferences.

References

  • Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review Source: NIH.gov / PMC 1

  • PRODUCTION OF FUEL FRACTIONS FROM RENEWABLE ETHENE-PROPENE MIXTURE OVER Ni/HZSM-5 Source: LUTPub (Lappeenranta-Lahti University of Technology) 2

  • Fire Protection Research for DOE Facilities: FY 83 Year-End Report Source: OSTI.gov (Office of Scientific and Technical Information)3

Sources

Safety & Regulatory Compliance

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